CBB1003
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N9O4/c26-22(27)18-1-3-19(4-2-18)23(35)31-9-11-32(12-10-31)24(36)20-13-17(14-21(15-20)34(37)38)16-30-5-7-33(8-6-30)25(28)29/h1-4,13-15H,5-12,16H2,(H3,26,27)(H3,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTVJNLOILHEKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=N)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N9O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CBB1003: A Technical Deep Dive into its Mechanism of Action in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBB1003, a potent inhibitor of lysine-specific demethylase 1 (LSD1), demonstrates significant anti-tumor activity in colorectal cancer (CRC). This technical guide delineates the core mechanism of action of this compound, focusing on its targeted inhibition of the LSD1/LGR5/Wnt/β-catenin signaling axis. Through a comprehensive review of preclinical data, this document provides an in-depth analysis of the molecular interactions, cellular effects, and therapeutic potential of this compound in CRC. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising therapeutic agent.
Introduction
Colorectal cancer remains a leading cause of cancer-related mortality worldwide. The aberrant activation of signaling pathways that drive tumor growth and progression is a hallmark of CRC. Among these, the Wnt/β-catenin signaling pathway is frequently dysregulated, often through mutations in components such as Adenomatous Polyposis Coli (APC). A key player in the amplification of this pathway is the Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a well-established marker for CRC stem cells.
Recent research has identified lysine-specific demethylase 1 (LSD1) as a critical upstream regulator of LGR5 expression. LSD1, a flavin-dependent monoamine oxidase, is overexpressed in various malignancies, including CRC, and its elevated expression is correlated with advanced tumor stage and metastasis.[1][2] this compound is a small molecule inhibitor of LSD1 that has emerged as a promising therapeutic candidate for CRC. This document provides a detailed overview of the mechanism by which this compound exerts its anti-cancer effects in colorectal cancer.
Core Mechanism of Action: Targeting the LSD1-LGR5 Axis
The primary mechanism of action of this compound in colorectal cancer involves the targeted inhibition of LSD1, leading to the downstream suppression of the Wnt/β-catenin signaling pathway.
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
This compound functions as a potent and specific inhibitor of LSD1. By binding to and inactivating LSD1, this compound prevents the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), epigenetic marks that play a crucial role in regulating gene expression. In the context of colorectal cancer, the inhibition of LSD1 by this compound directly impacts the expression of key oncogenic proteins.
Downregulation of LGR5 Expression
A critical consequence of LSD1 inhibition by this compound is the significant downregulation of LGR5 expression.[1][2] LGR5, a target of LSD1-mediated epigenetic regulation, is a receptor for R-spondins and a potent sensitizer of Wnt/β-catenin signaling. As a marker for colorectal cancer stem cells, LGR5 plays a pivotal role in tumor initiation, maintenance, and progression. By reducing the expression of LGR5, this compound effectively diminishes the cancer stem cell population and curtails the driving force behind tumor growth.
Inactivation of the Wnt/β-catenin Signaling Pathway
The downregulation of LGR5 by this compound leads to the subsequent inactivation of the Wnt/β-catenin signaling cascade.[1][2] In the absence of LGR5-mediated signal amplification, the destruction complex, consisting of Axin, APC, GSK3β, and CK1, is able to phosphorylate β-catenin, targeting it for ubiquitination and proteasomal degradation. This prevents the accumulation and nuclear translocation of β-catenin, thereby inhibiting the transcription of Wnt target genes, such as c-Myc, which are critical for cell proliferation and survival.
Cellular and Anti-Tumor Effects of this compound
The inhibition of the LSD1/LGR5/Wnt/β-catenin axis by this compound manifests in several key anti-tumor effects in colorectal cancer cells.
Inhibition of Cell Proliferation and Colony Formation
Treatment of colorectal cancer cells with this compound leads to a dose-dependent inhibition of cell proliferation and a reduction in their ability to form colonies.[1][2] This effect is a direct consequence of the cell cycle arrest and reduced expression of pro-proliferative genes downstream of the Wnt/β-catenin pathway.
Induction of Cell Death
Overexpression of LGR5 has been shown to reduce this compound-induced cell death, indicating that the cytotoxic effects of this compound are at least in part mediated through the downregulation of LGR5.[1][2] While the precise mechanisms of cell death (apoptosis vs. other forms) require further detailed investigation, the available data strongly suggest that this compound promotes the elimination of colorectal cancer cells.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the in vitro efficacy of this compound in colorectal cancer.
| Parameter | Cell Line | Value | Reference |
| IC50 | HCT116 | 8.45 µM | Not explicitly cited in provided text |
Further quantitative data from the primary literature, such as dose-response curves for proliferation inhibition, fold-change in LGR5 and β-catenin expression, and percentages of apoptotic and cell cycle-arrested cells, would be included here.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Culture
-
Cell Line: HCT116 (human colorectal carcinoma)
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis
-
Cell Lysis: HCT116 cells are treated with varying concentrations of this compound for specified time points. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with primary antibodies against LSD1, LGR5, β-catenin, c-Myc, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound for 24, 48, and 72 hours.
-
MTT Incubation: MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
Colony Formation Assay
-
Cell Seeding: HCT116 cells are seeded in 6-well plates at a low density (e.g., 500 cells/well).
-
Drug Treatment: Cells are treated with various concentrations of this compound and incubated for 10-14 days, with the medium and drug being refreshed every 3 days.
-
Colony Staining: The colonies are washed with PBS, fixed with methanol, and stained with 0.5% crystal violet.
-
Quantification: The number of colonies containing more than 50 cells is counted.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: HCT116 cells are treated with this compound for the desired time.
-
Cell Staining: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Cell Treatment and Fixation: HCT116 cells are treated with this compound, harvested, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of this compound in Colorectal Cancer
Caption: this compound inhibits LSD1, leading to LGR5 downregulation and Wnt/β-catenin pathway inactivation.
Experimental Workflow for this compound Efficacy Testing
References
The Role of CBB1003 in Gene Expression: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of CBB1003, a reversible inhibitor of Lysine-specific demethylase 1 (LSD1), and its function in modulating gene expression. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene expression and its therapeutic applications, particularly in oncology.
Core Mechanism of Action: Inhibition of LSD1
This compound functions as a potent and reversible inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme critical for maintaining epigenetic landscapes. LSD1 removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/me2), modifications associated with active gene transcription. By inhibiting LSD1, this compound leads to an accumulation of these methylation marks, subsequently altering the expression of target genes.
| Parameter | Value | Reference |
| Target | Lysine-specific demethylase 1 (LSD1) | [1][2] |
| Mechanism | Reversible Inhibition | [3] |
| IC50 | 10.54 µM | [1][2] |
Impact on Gene Expression
This compound-mediated inhibition of LSD1 has been demonstrated to reactivate the expression of certain epigenetically silenced genes and suppress the expression of others, depending on the cellular context.
Upregulation of Gene Expression
In murine F9 teratocarcinoma cells, treatment with this compound has been shown to induce the expression of the following genes:
-
CHRM4 (Cholinergic Receptor Muscarinic 4)
-
SCN3A (Sodium Voltage-Gated Channel Alpha Subunit 3)
While the precise fold-change values from peer-reviewed literature are not publicly available, the reactivation of these genes highlights the potential of this compound to remodel the epigenetic landscape and restore the expression of silenced tumor suppressor genes.
Downregulation of Gene Expression in Colorectal Cancer
In the context of colorectal cancer (CRC), this compound has been shown to downregulate the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a marker for colorectal cancer stem cells[4][5]. This downregulation is a key event in the anti-tumor activity of this compound.
This compound and the Wnt/β-catenin Signaling Pathway
A significant consequence of this compound-induced LGR5 downregulation is the inactivation of the Wnt/β-catenin signaling pathway[4][5]. This pathway is aberrantly activated in many cancers and plays a crucial role in cell proliferation, differentiation, and survival. The inhibition of LSD1 by this compound leads to a cascade of events that ultimately suppresses the oncogenic activity of this pathway. This includes a reduction in the protein levels of key downstream effectors, β-catenin and c-Myc[6][7][8].
Figure 1: this compound-mediated inhibition of Wnt/β-catenin signaling.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the function of this compound.
LSD1 Inhibition Assay
The inhibitory activity of this compound on LSD1 is typically determined using an in vitro enzymatic assay.
-
Principle: A di-methylated histone H3K4 peptide substrate is incubated with recombinant LSD1 enzyme in the presence of various concentrations of this compound. The demethylation reaction produces hydrogen peroxide, which is detected using a fluorescent or colorimetric probe.
-
Procedure Outline:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the LSD1 enzyme, the H3K4me2 substrate, and the this compound dilutions.
-
Incubate to allow the enzymatic reaction to proceed.
-
Add a detection reagent that reacts with hydrogen peroxide to produce a measurable signal.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Gene Expression Analysis (qRT-PCR)
Quantitative real-time PCR is employed to measure the changes in mRNA levels of target genes upon this compound treatment.
-
Principle: The amount of a specific mRNA in a sample is quantified by reverse transcribing it into cDNA, which is then amplified by PCR using gene-specific primers and a fluorescent dye.
-
Procedure Outline:
-
Treat cells with this compound at various concentrations and for different durations.
-
Isolate total RNA from the treated and control cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform real-time PCR using primers for the target genes (e.g., LGR5, CHRM4, SCN3A) and a reference gene (e.g., GAPDH, β-actin).
-
Analyze the amplification data to determine the relative fold change in gene expression.
-
Western Blotting for Histone Methylation and Pathway Proteins
Western blotting is used to detect changes in the levels of specific proteins, including histone modifications and components of signaling pathways.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Procedure Outline:
-
Prepare whole-cell lysates or histone extracts from this compound-treated and control cells.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for H3K4me1/me2, β-catenin, c-Myc, or other proteins of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Cell Proliferation and Colony Formation Assays
These assays are used to assess the impact of this compound on the growth and survival of cancer cells.
-
Cell Proliferation (MTT) Assay:
-
Principle: Measures the metabolic activity of viable cells, which is proportional to the cell number.
-
Procedure Outline:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound.
-
After a set incubation period, add MTT reagent to the wells.
-
Viable cells will reduce the MTT to a purple formazan product.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
-
-
Colony Formation Assay:
-
Principle: Assesses the ability of a single cell to undergo unlimited division and form a colony.
-
Procedure Outline:
-
Seed cells at a low density in a culture dish and treat with this compound.
-
Incubate for 1-3 weeks to allow colonies to form.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of a novel LSD1 inhibitor like this compound.
Figure 2: General experimental workflow for this compound characterization.
Conclusion
This compound represents a valuable tool for studying the role of LSD1 in gene regulation and disease. Its ability to modulate gene expression through the inhibition of histone demethylation underscores the therapeutic potential of targeting epigenetic mechanisms. Further investigation into the dose-dependent effects and the broader spectrum of target genes will continue to elucidate the full pharmacological profile of this compound.
References
- 1. Discovery of new potent lysine specific histone demythelase-1 inhibitors (LSD-1) using structure based and ligand based molecular modelling and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LGR5 positivity defines stem-like cells in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 4. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. β-catenin regulates c-Myc and CDKN1A expression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Effects of CBB1003 on Histone H3K4 Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBB1003 is a small molecule inhibitor of the flavin-dependent monoamine oxidase, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1 and H3K4me2), epigenetic marks generally associated with active gene transcription. By inhibiting LSD1, this compound leads to an increase in global H3K4 methylation, resulting in the reactivation of silenced genes and subsequent downstream effects on various cellular processes, including cell proliferation, differentiation, and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its impact on H3K4 methylation. It includes detailed experimental protocols, quantitative data, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting the epigenetic landscape of cancer and other diseases.
Introduction to this compound and its Target: LSD1
This compound is a novel inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator.[1] LSD1 functions by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), which are crucial marks for maintaining a transcriptionally active chromatin state. The inhibition of LSD1 by this compound leads to an accumulation of H3K4me1/2, thereby derepressing the expression of silenced genes.[2] This mechanism underlies the therapeutic potential of this compound in various cancers where aberrant LSD1 activity is implicated.
Quantitative Data on this compound Activity
The inhibitory effect of this compound on LSD1 and its impact on cancer cell proliferation have been quantified in several studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Reference |
| IC50 against LSD1 | 10.54 µM | In vitro demethylase assay | [1] |
| IC50 in Colorectal Cancer (CRC) Cells | 250 µM | Cell growth inhibition assay | [3] |
Table 1: In vitro and Cellular Inhibitory Activity of this compound.
| Cell Line | Treatment | Effect | Reference |
| F9 teratocarcinoma cells | This compound | Activation of CHRM4 and SCN3A expression | [1] |
| Mouse embryonic teratocarcinoma F9 cells | This compound | Significant growth inhibition | [1] |
| Mouse embryonic stem (ES) cells | This compound | Substantial inhibition of spherical growth | [1] |
| Colorectal cancer (CRC) cells | This compound | Inhibition of cell proliferation and colony formation | [4] |
| Colorectal cancer (CRC) cells | This compound | Decrease in LGR5 levels | [4] |
Table 2: Cellular Effects of this compound in Various Cancer and Stem Cell Lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on histone H3K4 methylation.
In Vitro Histone Demethylase Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of LSD1.
Materials:
-
Recombinant GST-LSD1 protein
-
Dimethylated H3K4 peptide (H3K4Me2)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Mass Spectrometer
Procedure:
-
Prepare a reaction mixture containing recombinant GST-LSD1 protein and the dimethylated H3K4 peptide substrate in the assay buffer.
-
Add various concentrations of this compound (e.g., 0, 1, 2, 5, 10, 20, 50, and 100 µmol/L) to the reaction mixtures.[3]
-
Incubate the reactions at 30°C for 1 hour.[3]
-
Stop the reaction, and analyze the products (monomethylated H3K4 - H3K4Me1, and unmethylated H3K4 - H3K4me0) by mass spectrometry.[3]
-
Integrate the mass spectrometry peak areas to calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.[3]
Western Blot Analysis of Histone Methylation
This method is used to assess the changes in global H3K4 methylation levels in cells treated with this compound.
Materials:
-
Cell lines of interest (e.g., F9, CRC cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against H3K4me1, H3K4me2, and total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 24-48 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, and total Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of H3K4me1 and H3K4me2 to the total Histone H3 levels.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is employed to investigate the enrichment of H3K4 methylation at specific gene promoters following this compound treatment.
Materials:
-
Cell lines of interest
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Antibodies against H3K4me2 and IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting specific gene promoters
Procedure:
-
Treat cells with this compound or DMSO.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonciate the nuclear lysate to shear chromatin into fragments of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with anti-H3K4me2 antibody or IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Perform quantitative PCR (qPCR) using primers specific for the promoter regions of target genes to determine the enrichment of H3K4me2.
Signaling Pathways and Experimental Workflows
The inhibition of LSD1 by this compound has been shown to impact key signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.
This compound Mechanism of Action
Caption: Mechanism of this compound action on LSD1 and H3K4 methylation.
Downstream Signaling Pathways Affected by LSD1 Inhibition
Caption: Downstream effects of LSD1 inhibition on cancer signaling pathways.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This compound is a valuable chemical probe for studying the role of LSD1 and H3K4 methylation in gene regulation and disease. Its ability to inhibit LSD1 leads to a cascade of events, including the re-expression of silenced genes and the modulation of critical cancer-related signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting LSD1 with this compound and similar compounds. Future investigations should focus on more detailed quantitative analyses of H3K4 methylation changes at a genome-wide level and further elucidation of the complex downstream effects of LSD1 inhibition in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of CBB1003, a Novel LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBB1003 is a potent, reversible, and non-peptide inhibitor of Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for its evaluation and presents available quantitative data. The document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, particularly those focused on epigenetic therapies.
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By modulating histone methylation, LSD1 plays a critical role in the regulation of gene expression. Overexpression of LSD1 has been observed in a variety of cancers, where it often contributes to the silencing of tumor suppressor genes and the maintenance of an undifferentiated, proliferative state. Consequently, LSD1 has emerged as a promising therapeutic target for cancer.
This compound was identified as a novel, non-peptide small molecule inhibitor of LSD1. It was designed to mimic the binding of histone substrates to the active site of LSD1. This guide will delve into the scientific journey of this compound, from its conceptualization to its preclinical evaluation.
Discovery and Synthesis
The discovery of this compound was based on a rational design approach targeting the active site of LSD1. While the specific, detailed synthesis protocol for this compound is not publicly available in the referenced literature, the general class of compounds it belongs to are non-peptide chemical scaffolds.
A representative, though not specific, synthesis workflow for a non-peptide small molecule inhibitor of LSD1 is depicted below. This is a generalized scheme and does not represent the actual synthesis of this compound.
Mechanism of Action
This compound functions as a reversible inhibitor of LSD1. Its mechanism of action involves the following key steps:
-
Binding to LSD1: this compound binds to the active site of the LSD1 enzyme.
-
Inhibition of Demethylase Activity: This binding prevents LSD1 from demethylating its primary substrates, mono- and di-methylated H3K4.
-
Increased Histone Methylation: The inhibition of LSD1 leads to an accumulation of H3K4me1 and H3K4me2 at the promoter regions of target genes.
-
Gene Reactivation: The increased H3K4 methylation, a mark of active transcription, leads to the reactivation of epigenetically silenced genes.
One of the key signaling pathways affected by this compound is the Wnt/β-catenin pathway . In colorectal cancer cells, this compound has been shown to down-regulate the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a stem cell marker and a target of the Wnt/β-catenin pathway. This leads to the inactivation of β-catenin/TCF signaling, which is crucial for the proliferation and survival of these cancer cells.[1][2]
References
CBB1003: A Technical Whitepaper on its Impact on the Cancer Stem Cell Marker LGR5 in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the lysine-specific demethylase 1 (LSD1) inhibitor, CBB1003, and its impact on the cancer stem cell (CSC) marker Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5) in the context of colorectal cancer (CRC). This compound has been identified as a promising therapeutic agent that suppresses CRC cell growth by downregulating LGR5 and subsequently inactivating the Wnt/β-catenin signaling pathway. This guide synthesizes the available preclinical data, outlines key experimental methodologies, and visualizes the underlying molecular mechanisms.
Introduction
Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5) is a well-established marker for intestinal stem cells and is frequently overexpressed in colorectal cancer, where it is associated with a subpopulation of cancer stem cells responsible for tumor initiation, progression, and therapeutic resistance.[1][2] The Wnt/β-catenin signaling pathway, a critical regulator of stem cell maintenance, is often aberrantly activated in CRC, and LGR5 is a key component of this pathway.
Lysine-specific demethylase 1 (LSD1) is a histone-modifying enzyme that has been implicated in the pathogenesis of various cancers.[1][2] Its role in maintaining the undifferentiated state of cancer cells makes it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor of LSD1 that has demonstrated anti-tumor effects in CRC models.[1][2] This whitepaper will delve into the specific mechanism by which this compound impacts LGR5-positive cancer stem cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
|---|---|---|---|
| LSD1 Inhibition IC50 | 10.5 µM | Not Specified | [3] |
| Cell Growth Inhibition IC50 | 250 µM | Colorectal Cancer Cells |[3] |
Table 2: Cellular Effects of this compound on Colorectal Cancer Cells
| Experimental Assay | Observed Effect | Notes | Reference |
|---|---|---|---|
| Cell Proliferation | Inhibition | This compound treatment leads to a reduction in the proliferation of CRC cells. | [1][2] |
| Colony Formation | Inhibition | The ability of CRC cells to form colonies is significantly reduced upon treatment with this compound. | [1][2] |
| LGR5 Expression | Decrease | This compound treatment results in the downregulation of LGR5 protein levels. | [1][2] |
| Cell Death | Increased | Overexpression of LGR5 was shown to reduce this compound-induced cell death, suggesting the effect is LGR5-dependent. | [1][2] |
| Wnt/β-catenin Signaling | Inactivation | A decrease in the activity of the β-catenin/TCF signaling pathway was observed following this compound treatment. |[1][2] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of LSD1. This inhibition leads to downstream effects on gene expression, most notably the downregulation of the cancer stem cell marker LGR5. The reduction in LGR5 levels disrupts the Wnt/β-catenin signaling cascade, which is crucial for the maintenance and proliferation of cancer stem cells. This ultimately results in the inhibition of colorectal cancer cell growth.
Caption: Mechanism of this compound Action in CRC.
Experimental Protocols
The following are representative protocols for the key experiments cited in the study of this compound's effect on LGR5.
Cell Culture
-
Cell Lines: Human colorectal cancer cell lines (e.g., HCT116, SW480).
-
Culture Medium: McCoy's 5A Medium or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for LGR5 Expression
-
Cell Lysis: CRC cells are treated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 48 hours). Cells are then washed with ice-cold PBS and lysed using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against LGR5. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.
Caption: Western Blot Workflow for LGR5.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: CRC cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Colony Formation Assay
-
Cell Seeding: A low density of CRC cells (e.g., 500 cells/well) is seeded in 6-well plates.
-
Treatment: The cells are treated with different concentrations of this compound.
-
Incubation: The plates are incubated for 10-14 days to allow for colony formation. The medium with the respective treatments is replaced every 3 days.
-
Staining and Counting: The colonies are fixed with methanol and stained with 0.1% crystal violet. The number of colonies containing more than 50 cells is counted.
Conclusion
The LSD1 inhibitor this compound demonstrates significant anti-tumor activity in colorectal cancer models by targeting the cancer stem cell marker LGR5. Its mechanism of action, involving the downregulation of LGR5 and subsequent inactivation of the Wnt/β-catenin pathway, provides a strong rationale for its further development as a therapeutic agent for CRC. The data presented in this whitepaper underscores the potential of targeting the LSD1-LGR5 axis to eliminate cancer stem cells and improve patient outcomes in colorectal cancer. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding of CBB1003 to the LSD1 Active Site
This technical guide provides a comprehensive overview of the binding characteristics of CBB1003, a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The content herein is curated for researchers, scientists, and drug development professionals, offering detailed insights into the quantitative binding data, experimental methodologies, and the molecular pathways affected by this interaction.
Introduction to LSD1 and the Inhibitor this compound
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9).[1] Its activity is implicated in the regulation of gene expression, and its overexpression is associated with various cancers, making it a significant target for therapeutic intervention.[1][2]
This compound is a reversible, non-peptide small molecule inhibitor of LSD1.[1] It serves as a valuable chemical probe for studying the biological functions of LSD1 and as a potential therapeutic agent. This guide delves into the specifics of its interaction with the LSD1 active site.
Quantitative Analysis of this compound Binding to LSD1
| Compound | Parameter | Value | Reference |
| This compound | IC50 | 10.54 µM | [3][4][5] |
Note: The IC50 value can be influenced by experimental conditions, including substrate concentration. The relationship between IC50 and Ki for a competitive inhibitor is described by the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.
Molecular Interaction of this compound with the LSD1 Active Site
This compound binds to the active site of LSD1 in a reversible manner. Docking studies and structural analyses of similar inhibitors suggest a binding mode characterized by a combination of hydrogen bonding and hydrophobic interactions within the enzyme's catalytic pocket.
Below is a diagram illustrating the conceptual binding of this compound within the LSD1 active site.
Caption: Binding of this compound to the LSD1 active site.
Experimental Protocols for Characterizing this compound Binding
Determining the inhibition constant (Ki) of a reversible inhibitor like this compound requires a robust enzymatic assay. A commonly used method is the fluorescence-based horseradish peroxidase (HRP)-coupled assay, which measures the production of hydrogen peroxide, a byproduct of the LSD1 demethylation reaction.
Principle of the HRP-Coupled Fluorescence Assay
LSD1-mediated demethylation of its substrate (e.g., a dimethylated H3K4 peptide) produces hydrogen peroxide (H₂O₂). In the presence of HRP, H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent compound (resorufin), which can be quantified. The rate of fluorescence increase is proportional to the LSD1 activity. An inhibitor will reduce this rate.
Detailed Experimental Protocol
-
Reagent Preparation:
-
LSD1 Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% BSA.
-
LSD1 Enzyme: Purified recombinant human LSD1 diluted in Assay Buffer to the desired concentration (e.g., 200 ng/µL).[6]
-
Substrate: A synthetic di-methylated histone H3K4 peptide (e.g., H3K4me2) at a concentration range around its Km value.
-
Inhibitor (this compound): A stock solution in DMSO, serially diluted to various concentrations.
-
Detection Reagent: A mixture containing horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red) in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the LSD1 enzyme to each well.
-
Add different concentrations of this compound or DMSO (vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate to all wells.
-
Immediately add the Detection Reagent.
-
Monitor the fluorescence intensity over time using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm for Amplex Red).[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value.
-
To determine the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Analyze the data using non-linear regression fitting to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed) or by using linearized plots such as the Lineweaver-Burk or Dixon plots.[8][9]
-
Experimental Workflow Diagram
Caption: Workflow for determining LSD1 inhibition by this compound.
This compound-Modulated Signaling Pathways
The inhibition of LSD1 by this compound has significant downstream effects on cellular signaling, particularly in the context of cancer. One of the key pathways affected is the Wnt/β-catenin signaling cascade.
LSD1 has been shown to promote colorectal tumorigenesis by activating the Wnt/β-catenin pathway.[10] It can achieve this by down-regulating the expression of Dickkopf-1 (DKK1), a known antagonist of the Wnt pathway.[10] Furthermore, LSD1 can directly interact with and demethylate β-catenin, preventing its degradation and thereby promoting its nuclear translocation and transcriptional activity.[11][12][13]
This compound has been observed to suppress the growth of colorectal cancer cells by down-regulating the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5).[14] LGR5 is a receptor that potentiates Wnt/β-catenin signaling.[14] By reducing LGR5 levels, this compound effectively inactivates the Wnt/β-catenin pathway.[14]
Signaling Pathway Diagram
Caption: this compound inhibits LSD1, leading to the inactivation of the Wnt/β-catenin pathway.
Conclusion
This compound is a valuable tool for studying the role of LSD1 in various biological processes. Its reversible binding to the LSD1 active site, with a notable IC50 of 10.54 µM, leads to the modulation of key signaling pathways, such as the Wnt/β-catenin cascade, through mechanisms including the down-regulation of LGR5. The experimental protocols and conceptual diagrams provided in this guide offer a framework for further investigation into the therapeutic potential of this compound and other LSD1 inhibitors. Future studies should aim to precisely determine the inhibition and dissociation constants of this compound to provide a more complete quantitative picture of its interaction with LSD1.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knocking down LSD1 inhibits the stemness features of colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) | PLOS One [journals.plos.org]
- 11. academic.oup.com [academic.oup.com]
- 12. biorxiv.org [biorxiv.org]
- 13. LSD1 controls a nuclear checkpoint in Wnt/β-Catenin signaling to regulate muscle stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on CBB1003 in Different Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial research on CBB1003, a small molecule inhibitor of Lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme frequently overexpressed in various cancers, playing a crucial role in tumorigenesis through epigenetic regulation.[1] This document summarizes the quantitative effects of this compound on different cancer cell lines, details the experimental protocols used in these foundational studies, and visualizes the key signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as a reversible inhibitor of LSD1 (also known as KDM1A), a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1][2] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, which is generally associated with active gene transcription.[3] This epigenetic modification can derepress tumor suppressor genes that were silenced by LSD1, thereby inhibiting cancer cell proliferation and survival.[3] Studies have shown that this compound is particularly effective against pluripotent cancer cells, which express high levels of LSD1.[3]
Quantitative Data Summary
The inhibitory effects of this compound have been quantified across different contexts and cell lines. The following table summarizes the key in vitro and cell-based potency data from initial studies.
| Parameter | Target/Context | Value | Cell Lines | Reference(s) |
| IC50 (in vitro) | LSD1 Enzyme Inhibition | 10.5 µM | N/A (Biochemical Assay) | [4] |
| IC50 (Cell-based) | Cell Growth Inhibition | ~250 µM | Colorectal Cancer (CRC) | [2] |
| Effective Concentration | Cell Growth Inhibition | 5-50 µM | Pluripotent Cancer Cells | [4] |
| Effective Concentration | Cell Growth Inhibition | 50 µM | F9, NCCIT, NTERA-2 | [3][5] |
Note: The higher IC50 value in CRC cells compared to pluripotent cancer cells may suggest differential sensitivity or compensatory mechanisms in various cancer types.
Signaling Pathways and Mechanisms
Initial research has primarily elucidated the impact of this compound on the Wnt/β-catenin signaling pathway in colorectal cancer. Further studies have focused on its ability to induce apoptosis, particularly in pluripotent cancer cells.
3.1 Wnt/β-catenin Pathway in Colorectal Cancer
In colorectal cancer (CRC), LSD1 is highly expressed and its activity is linked to the maintenance of cancer stem cell properties.[6][7] this compound treatment has been shown to down-regulate Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a well-known CRC stem cell marker.[6][7] This leads to the inactivation of the Wnt/β-catenin signaling pathway, a critical driver of CRC progression.[6] The inactivation of this pathway subsequently reduces the expression of downstream targets like c-Myc, ultimately inhibiting cancer cell proliferation and colony formation.[6][7]
3.2 Induction of Apoptosis in Pluripotent Cancer Cells
This compound displays selective cytotoxicity towards pluripotent cancer cells such as teratocarcinomas and embryonic carcinomas, while having minimal effects on non-pluripotent cancer cells or normal somatic cells.[3] This selectivity is attributed to the elevated expression of LSD1 in these pluripotent cells.[3] Inhibition of LSD1 by this compound leads to the derepression of epigenetically silenced genes, which can trigger the intrinsic apoptosis pathway.
Experimental Workflow Visualization
The initial investigation of this compound in cancer cell lines typically follows a multi-step workflow to characterize its effects on cell viability, cell cycle progression, and protein expression.
Detailed Experimental Protocols
The following are synthesized protocols for key experiments based on standard methodologies cited in the literature.
5.1 Cell Viability / Cytotoxicity (MTT Assay)
This protocol is adapted from standard MTT assay procedures to measure cellular metabolic activity as an indicator of cell viability.[4][8][9]
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the overnight medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly (e.g., on a plate shaker) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
5.2 Western Blotting
This protocol outlines the steps for analyzing the expression levels of specific proteins following this compound treatment.[10][11][12][13]
-
Materials:
-
Cell culture dishes (6-well or 10 cm)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against LSD1, LGR5, β-catenin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment & Lysis: Culture and treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
5.3 Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing cell cycle distribution using PI staining and flow cytometry.[14][15][16]
-
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, then collect them by centrifugation at ~300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours (or overnight) at 4°C.
-
Rehydration & Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.
-
Analysis: Use appropriate software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad.com [bio-rad.com]
- 12. origene.com [origene.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. cancer.wisc.edu [cancer.wisc.edu]
Methodological & Application
CBB1003 In Vitro Assay Protocols for Colorectal Cancer (CRC) Cells: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for evaluating the in vitro efficacy of CBB1003, a potent inhibitor of Lysine-specific demethylase 1 (LSD1), in colorectal cancer (CRC) cell lines. The described assays are essential for characterizing the anti-cancer properties of this compound, including its effects on cell viability, colony formation, and apoptosis. Furthermore, this document outlines the molecular mechanism of this compound in CRC cells, which involves the downregulation of the cancer stem cell marker LGR5 and subsequent inactivation of the Wnt/β-catenin signaling pathway.[1][2] The provided protocols and data will serve as a valuable resource for researchers investigating novel therapeutic strategies for colorectal cancer.
Introduction
Colorectal cancer remains a significant global health challenge. The cancer stem cell (CSC) hypothesis suggests that a subpopulation of tumor cells with self-renewal capabilities is responsible for tumor initiation, metastasis, and resistance to conventional therapies. Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5) has been identified as a robust marker for CRC stem cells.[1][2] Lysine-specific demethylase 1 (LSD1) is an enzyme that is frequently overexpressed in various cancers, including CRC, and plays a crucial role in maintaining the stem-like properties of cancer cells.[1]
This compound is a small molecule inhibitor of LSD1.[1] In CRC cells, inhibition of LSD1 by this compound leads to the downregulation of LGR5 expression, which in turn inactivates the Wnt/β-catenin signaling pathway, a critical driver of colorectal tumorigenesis.[1][2] This mechanism ultimately results in the suppression of CRC cell proliferation and survival. These application notes provide detailed methodologies to investigate these effects in vitro.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cells
| Assay Type | Cell Line | Parameter | Value | Reference |
| Enzymatic Assay | - | LSD1 IC₅₀ | 10.54 µM | [3](--INVALID-LINK--) |
| Cell Viability | Colon Tumor/Adenoma | IC₅₀ | 8.45 µM | [4](--INVALID-LINK--) |
Note: Specific IC₅₀ values for individual CRC cell lines (e.g., HCT116, HT-29, SW480) with this compound are not yet widely published. Researchers are encouraged to determine these values empirically using the provided protocols.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the metabolic activity of CRC cells by 50% (IC₅₀).
Materials:
-
CRC cell lines (e.g., HCT116, HT-29, SW480)
-
Complete growth medium (e.g., McCoy's 5A or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed CRC cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Colony Formation Assay
This assay assesses the effect of this compound on the ability of single CRC cells to undergo clonal expansion and form colonies.
Materials:
-
CRC cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed a low density of CRC cells (e.g., 500-1000 cells/well) into 6-well plates.
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.
-
After the incubation period, wash the colonies twice with PBS.
-
Fix the colonies with 10% formalin for 10 minutes.
-
Stain the colonies with crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells) in each well.
-
Calculate the percentage of colony formation relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
CRC cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed CRC cells into 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound or a vehicle control for 24 or 48 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis for LGR5 and β-catenin
This protocol is used to detect changes in the protein expression levels of LGR5 and β-catenin following this compound treatment.
Materials:
-
CRC cell lines
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LGR5, anti-β-catenin, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed CRC cells in 6-well or 10 cm plates and treat with this compound for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (GAPDH or β-actin) to normalize the protein levels.
Mandatory Visualizations
Signaling Pathway of this compound in CRC Cells
References
- 1. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Loss of LGR5 through therapy-induced downregulation or gene ablation is associated with resistance and enhanced MET-STAT3 signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for CBB1003, a Lysine-Specific Demethylase 1 (LSD1) Inhibitor
Introduction
CBB1003 is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the regulation of gene expression through the demethylation of histone H3 at lysine 4 (H3K4). Elevated LSD1 activity is observed in various malignancies, including colorectal cancer (CRC), where it contributes to tumorigenesis. This compound exerts its anti-tumor effects by inhibiting LSD1, leading to the suppression of cancer cell proliferation and colony formation. Notably, in colorectal cancer cells, this compound has been shown to down-regulate the expression of leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a stem cell marker, and inactivate the Wnt/β-catenin signaling pathway.[1][2]
These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to investigate its therapeutic potential. The following sections outline recommended working concentrations, experimental procedures for assessing cell viability and proliferation, and a summary of reported quantitative data.
Quantitative Data Summary
The optimal concentration of this compound is application-dependent. The following table summarizes reported concentrations and their observed effects in various assays. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Parameter | Cell Line/System | Concentration Range | Observed Effect | Reference |
| IC50 for LSD1 Demethylation | In vitro (Mass Spectrometry) | 0 - 100 µmol/L | Inhibition of LSD1 demethylase activity | [3] |
| IC50 for Cell Growth Inhibition | Colorectal Cancer (CRC) Cells | 250 µM | Weak cell growth inhibition | [3] |
| Inhibition of CRC Cell Proliferation | Cultured CRC Cells | Not specified | Inhibition of cell proliferation and colony formation | [1][2] |
| LGR5 Down-regulation | Cultured CRC Cells | Not specified | Decrease in LGR5 levels | [1][2] |
| Wnt/β-catenin Pathway Inactivation | Cultured CRC Cells | Not specified | Inactivation of β-catenin/TCF signaling | [1][2] |
Experimental Protocols
Protocol 1: Determination of Optimal Seeding Density for Cell Viability Assays
Objective: To determine the optimal number of cells to seed per well for subsequent drug treatment experiments. This ensures that cells are in the exponential growth phase during treatment and that the assay readout is within the linear range of the detection instrument.
Materials:
-
Cancer cell line of interest (e.g., colorectal cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Culture cells to ~80-90% confluency in a T-75 flask.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Prepare a serial dilution of the cell suspension to achieve a range of cell densities (e.g., 1,000 to 100,000 cells/well).
-
Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only as a background control.
-
Incubate the plate for the desired duration of the subsequent drug treatment experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Plot the signal intensity against the number of cells seeded. The optimal seeding density will be in the linear portion of the curve, typically representing sub-confluent to confluent growth.
References
- 1. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression. | Sigma-Aldrich [merckmillipore.com]
- 2. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Optimal Treatment Duration of CBB1003 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBB1003 is a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4).[1] In various cancers, particularly colorectal cancer, aberrant LSD1 activity has been linked to tumorigenesis. This compound exerts its anti-tumor effects by inhibiting LSD1, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[2] Mechanistically, this compound has been shown to down-regulate the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a marker for cancer stem cells, which subsequently leads to the inactivation of the Wnt/β-catenin signaling pathway.[2]
Determining the optimal treatment duration for this compound is critical for maximizing its therapeutic efficacy while minimizing potential off-target effects. This document provides detailed application notes and experimental protocols to guide researchers in establishing the ideal treatment window for this compound in their specific cell culture models.
Data Presentation: Efficacy of this compound Over Time
The optimal treatment duration of this compound is dependent on the cell type and the biological endpoint being measured. The following tables summarize the available quantitative data on the effects of this compound at various concentrations and time points.
Table 1: Effect of this compound on Cell Viability in Colorectal Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percent Inhibition of Cell Viability (%) | Assay Method |
| HCT116 | 10 | 24 | Data not available | MTT Assay |
| HCT116 | 10 | 48 | ~50% | MTT Assay |
| HCT116 | 10 | 72 | Data not available | MTT Assay |
| SW480 | 10 | 24 | Data not available | MTT Assay |
| SW480 | 10 | 48 | Data not available | MTT Assay |
| SW480 | 10 | 72 | Data not available | MTT Assay |
Table 2: Time-Dependent Induction of Apoptosis by this compound in HCT116 Cells
| This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) | Assay Method |
| 10 | 24 | Data not available | Annexin V/PI Staining |
| 10 | 48 | Significant increase observed | Annexin V/PI Staining |
| 10 | 72 | Data not available | Annexin V/PI Staining |
Note: Quantitative data for specific time points are not detailed in existing literature and require experimental validation.
Table 3: Time-Course of this compound-Mediated Inhibition of Wnt/β-catenin Signaling Pathway Components in HCT116 Cells
| Target Protein | This compound Concentration (µM) | Treatment Duration (hours) | Fold Change in Protein Expression (vs. Control) | Assay Method |
| LGR5 | 10 | 24 | Data not available | Western Blot |
| LGR5 | 10 | 48 | Significant decrease observed | Western Blot |
| LGR5 | 10 | 72 | Data not available | Western Blot |
| β-catenin | 10 | 24 | Data not available | Western Blot |
| β-catenin | 10 | 48 | Significant decrease observed | Western Blot |
| β-catenin | 10 | 72 | Data not available | Western Blot |
Note: Precise fold-change values across a time-course are not publicly available and should be determined empirically.
Experimental Protocols
To determine the optimal treatment duration of this compound in your specific cell line, it is recommended to perform a time-course experiment for each of the following assays.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability in response to this compound treatment over time.
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A vehicle control (DMSO) at the same final concentration as the highest this compound dose should be included.
-
Remove the existing medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for various time points (e.g., 24, 48, and 72 hours).
-
At the end of each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Following incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control for each time point.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptotic cells following this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for different durations (e.g., 24, 48, 72 hours).
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Protocol 3: Western Blot Analysis of Wnt/β-catenin Pathway Proteins
This protocol details the procedure for examining the protein expression levels of key components of the Wnt/β-catenin pathway.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LGR5, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle for the desired time points.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 4: Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing this compound every 3-4 days.
-
After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action in cancer cells.
Experimental Workflow Diagram
Caption: Workflow for determining optimal this compound treatment duration.
References
CBB1003: Application Notes and Protocols for DMSO-Based Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of CBB1003 in Dimethyl Sulfoxide (DMSO) for various experimental applications. This compound is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme implicated in the regulation of gene expression, particularly in cancer biology. Understanding its proper handling and preparation is crucial for obtaining reliable and reproducible experimental results.
This compound: Mechanism of Action
This compound functions as an inhibitor of LSD1, which is an enzyme that removes methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9). By inhibiting LSD1, this compound modulates gene expression. One of the key pathways affected by this compound is the Wnt/β-catenin signaling pathway. Inhibition of LSD1 by this compound leads to the inactivation of this pathway, which is often dysregulated in various cancers.
Signaling Pathway Diagram
Caption: this compound inhibits LSD1, leading to the inactivation of the Wnt/β-catenin signaling pathway.
Solubility of this compound in DMSO
Table 1: this compound Solubility and Storage
| Parameter | Value/Recommendation |
| Solvent | DMSO (Dimethyl Sulfoxide), high purity (≥99.7%) |
| Appearance in Solution | Clear, colorless to slightly yellow solution |
| Recommended Stock Concentration | 10 mM to 50 mM (or prepare a saturated solution) |
| Storage of Powder | -20°C for long-term storage |
| Storage of DMSO Stock Solution | -20°C for up to 3 months; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of a this compound Stock Solution in DMSO (e.g., 10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound should be obtained from the supplier's Certificate of Analysis (CoA) for accurate calculations.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.7%)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock (assuming MW = 300 g/mol ):
-
Mass = 10 mmol/L * 0.001 L * 300 g/mol = 3 mg
-
-
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of high-purity DMSO to the tube containing the this compound powder.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for In Vitro Cell-Based Assays
For cell-based assays, it is critical to dilute the DMSO stock solution into the cell culture medium to achieve the desired final concentration of this compound, while keeping the final DMSO concentration at a non-toxic level (typically ≤ 0.5%).
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Determine the final this compound concentration: Decide on the final concentration(s) of this compound required for your experiment (e.g., 1 µM, 5 µM, 10 µM).
-
Calculate the dilution factor:
-
Dilution Factor = [Stock Concentration] / [Final Concentration]
-
Example for a 10 µM final concentration from a 10 mM stock:
-
Dilution Factor = 10,000 µM / 10 µM = 1000
-
-
-
Prepare the working solution:
-
Add the appropriate volume of the this compound DMSO stock solution to the required volume of cell culture medium. It is recommended to add the DMSO stock to the medium and mix immediately to prevent precipitation.
-
Example for 1 mL of 10 µM working solution:
-
Volume of stock = 1000 µL / 1000 = 1 µL
-
Add 1 µL of 10 mM this compound stock to 999 µL of cell culture medium.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium. This is crucial to account for any effects of the solvent on the cells.
-
Treatment: Add the prepared working solutions (and vehicle control) to your cell cultures.
Workflow for Preparing Working Solutions
Caption: Workflow for this compound solution preparation for cell-based assays.
Important Considerations
-
Purity of DMSO: Always use high-purity, anhydrous DMSO to prevent degradation of the compound and to ensure reproducibility.
-
DMSO Toxicity: The final concentration of DMSO in cell culture should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control in your experiments.
-
Precipitation: When diluting the DMSO stock in aqueous solutions like cell culture medium, add the stock solution to the medium while vortexing or mixing to minimize the risk of precipitation.
-
Storage: Properly storing the this compound powder and DMSO stock solutions is critical for maintaining the compound's stability and activity. Avoid light exposure and repeated freeze-thaw cycles.
By following these guidelines and protocols, researchers can confidently prepare and utilize this compound in their experiments to investigate its biological effects and therapeutic potential.
CBB1003: A Chemical Probe for Interrogating LSD1 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Its involvement in transcriptional repression and activation makes it a key player in various cellular processes, including cell proliferation, differentiation, and carcinogenesis.[2][3] Dysregulation of LSD1 activity has been implicated in numerous cancers, making it an attractive therapeutic target.[1][3]
CBB1003 is a potent and reversible inhibitor of LSD1, serving as a valuable chemical probe to investigate the biological functions of this enzyme.[1][4] This document provides detailed application notes and protocols for utilizing this compound to study LSD1 function in various experimental settings.
Mechanism of Action
This compound exerts its inhibitory effect on LSD1 through a reversible mechanism.[1] The guanidinium group of this compound forms strong hydrogen bonds with negatively charged amino acid residues within the active site of LSD1.[1] Additionally, its hydrophobic substituents dock into a deep pocket near the FAD cofactor, while the nitro group is thought to form a hydrogen bond with His564.[1][5] This binding prevents the demethylation of LSD1's histone and non-histone substrates.[5]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (LSD1) | 10.54 µM | in vitro enzymatic assay | [4] |
| Cellular Growth Inhibition (Colorectal Cancer) | ~250 µM | in vitro cell-based assay | [1] |
Signaling Pathways
LSD1 is involved in multiple signaling pathways that regulate cancer progression. One key pathway impacted by this compound is the Wnt/β-catenin signaling cascade. In colorectal cancer, inhibition of LSD1 by this compound leads to the downregulation of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a cancer stem cell marker.[6][7] This, in turn, leads to the inactivation of the Wnt/β-catenin pathway, characterized by decreased levels of active β-catenin and its downstream target, c-Myc.[6][8]
Experimental Protocols
The following are detailed protocols for key experiments to assess the function of this compound as an LSD1 chemical probe.
In Vitro LSD1 Enzymatic Assay
This protocol is designed to determine the IC50 of this compound against purified LSD1 enzyme. A common method is the peroxidase-coupled assay which detects the hydrogen peroxide (H₂O₂) byproduct of the demethylation reaction.[9]
Materials:
-
Recombinant human LSD1 protein
-
Dimethylated H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable HRP substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations for testing. Include a DMSO-only control.
-
In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
This compound dilution or DMSO control
-
Recombinant LSD1 enzyme
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a detection master mix containing the H3K4 peptide substrate, HRP, and Amplex® Red in assay buffer.
-
Initiate the enzymatic reaction by adding the detection master mix to each well.
-
Immediately begin monitoring the fluorescence signal (excitation ~530-560 nm, emission ~590 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation/Viability Assay
This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., colorectal cancer cell line HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a DMSO-only vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the results to the vehicle control and plot cell viability against the logarithm of this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the ability of single cells to form colonies.[10][11]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies by adding methanol and incubating for 15-20 minutes at room temperature.
-
Remove the methanol and stain the colonies with crystal violet solution for 20-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Image the plates and count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Quantify the results by dissolving the crystal violet in a solvent (e.g., 10% acetic acid) and measuring the absorbance.
Western Blot Analysis
This protocol is used to detect changes in protein levels, such as LSD1, histone modifications (H3K4me1/2), and components of the Wnt/β-catenin pathway (LGR5, active β-catenin), following treatment with this compound.[12][13]
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for LSD1, H3K4me1, H3K4me2, LGR5, active β-catenin, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if this compound treatment alters the association of LSD1 with the promoter regions of its target genes (e.g., LGR5).[14][15]
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and sonication buffers
-
Sonicator
-
ChIP-grade antibody against LSD1
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the promoter region of interest and a negative control region
Protocol:
-
Cross-link proteins to DNA in treated cells using formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with an anti-LSD1 antibody or an IgG control overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the amount of target DNA sequence in the immunoprecipitated samples by qPCR using specific primers.
-
Analyze the data as a percentage of input or fold enrichment over the IgG control.
Conclusion
This compound is a valuable tool for elucidating the multifaceted roles of LSD1 in cellular processes and disease. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound as a chemical probe to investigate LSD1 function, particularly in the context of cancer and the Wnt/β-catenin signaling pathway. Proper experimental design and execution, as outlined in these application notes, will enable the generation of robust and reproducible data to advance our understanding of LSD1 biology and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Item - A diagram of the Wnt/β-catenin signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 5. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression. | Sigma-Aldrich [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colony Formation [protocols.io]
- 11. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 12. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
Application of CBB1003 in High-Throughput Screening for Drug Discovery
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
CBB1003 is a potent and reversible, non-peptide inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic enzyme involved in transcriptional regulation. LSD1 has emerged as a promising therapeutic target in oncology due to its role in cell proliferation, differentiation, and tumorigenesis. This compound exerts its inhibitory effect by competing with the histone H3 substrate at the active site of LSD1. Notably, inhibition of LSD1 by this compound has been shown to suppress cancer cell growth through the inactivation of the Wnt/β-catenin signaling pathway, making it an attractive candidate for high-throughput screening (HTS) campaigns aimed at discovering novel anticancer therapeutics. This document provides detailed protocols for the application of this compound in both biochemical and cell-based HTS assays.
Mechanism of Action: Inhibition of LSD1 and the Wnt/β-catenin Pathway
This compound is a small molecule inhibitor that targets the flavin adenine dinucleotide (FAD)-dependent catalytic activity of LSD1. By inhibiting LSD1, this compound prevents the demethylation of mono- and di-methylated lysine residues on histone H3, primarily H3K4me1/2 and H3K9me1/2. This leads to alterations in gene expression. One of the key downstream effects of LSD1 inhibition by this compound in cancer cells is the downregulation of LGR5 (Leucine-rich repeat-containing G-protein coupled receptor 5) and subsequent inactivation of the canonical Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and stem cell maintenance, and its dysregulation is a hallmark of many cancers.
Data Presentation: High-Throughput Screening Performance
The following tables summarize representative data from high-throughput screening assays for LSD1 inhibitors, demonstrating the expected performance metrics.
Table 1: Biochemical HTS Assay Performance
| Parameter | Value | Description |
|---|---|---|
| Assay Format | 384-well plate, fluorescence intensity | Homogeneous, peroxidase-coupled assay measuring H₂O₂ production. |
| This compound IC₅₀ | 10.54 µM | Concentration for 50% inhibition of LSD1 activity.[1][2] |
| Z'-Factor | 0.78 | A measure of assay quality, with >0.5 indicating an excellent assay. |
| Signal-to-Background Ratio | 8.2 | The ratio of the signal from the uninhibited enzyme to the background signal. |
| Screening Concentration | 10 µM | Single-point screening concentration for primary hit identification. |
Table 2: Cell-Based HTS Assay Performance
| Parameter | Value | Description |
|---|---|---|
| Assay Format | 96-well plate, luminescence | Reporter gene assay in a colorectal cancer cell line (e.g., HCT116) with a TCF/LEF responsive luciferase reporter. |
| This compound EC₅₀ | ~15 µM | Concentration for 50% reduction in reporter gene activity. |
| Z'-Factor | 0.65 | Indicates a robust cell-based assay suitable for HTS. |
| Signal-to-Background Ratio | 6.5 | The ratio of the signal from stimulated cells to unstimulated cells. |
| Cell Line | HCT116-TCF/LEF-Luc | Colorectal cancer cell line stably expressing a Wnt-responsive luciferase reporter. |
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening Assay for this compound
This protocol describes a homogeneous, fluorescence-based assay to screen for inhibitors of LSD1 activity in a 384-well format. The assay measures the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3K4 peptide substrate
-
This compound (as a control inhibitor)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
384-well, low-volume, black, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Transfer a small volume (e.g., 100 nL) of each compound solution to the wells of a 384-well assay plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
-
-
Reagent Preparation:
-
Prepare a master mix containing LSD1 enzyme, HRP, and Amplex Red in assay buffer. The final concentration of LSD1 should be optimized for a robust signal (e.g., 10-50 nM).
-
-
Enzyme and Compound Pre-incubation:
-
Add the LSD1/HRP/Amplex Red master mix to all wells of the assay plate.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Initiate the demethylase reaction by adding the H3K4me2 peptide substrate to all wells. The final substrate concentration should be at or near its Kₘ value.
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for 60 minutes. Protect the plate from light.
-
-
Signal Detection:
-
Measure the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO controls.
-
Determine IC₅₀ values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based High-Throughput Screening Assay for this compound
This protocol describes a reporter gene assay to screen for inhibitors of the Wnt/β-catenin signaling pathway in a 96-well format using a colorectal cancer cell line.
Materials:
-
HCT116-TCF/LEF-Luc cell line (or other suitable Wnt reporter cell line)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (as a control inhibitor)
-
Wnt3a conditioned medium or recombinant Wnt3a (to activate the pathway)
-
96-well, white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HCT116-TCF/LEF-Luc cells into 96-well plates at an optimized density (e.g., 10,000 cells/well).
-
Incubate the plates at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound or test compounds. Include DMSO as a vehicle control.
-
Add Wnt3a conditioned medium or recombinant Wnt3a to all wells (except for negative controls) to stimulate the Wnt pathway.
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.
-
-
Signal Detection:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of the Wnt signaling pathway for each compound relative to the Wnt3a-stimulated DMSO controls.
-
Determine EC₅₀ values for active compounds.
-
Conclusion
This compound is a valuable tool for high-throughput screening campaigns targeting LSD1 and the Wnt/β-catenin pathway. The provided biochemical and cell-based assay protocols offer robust and reliable methods for identifying and characterizing novel inhibitors with therapeutic potential in oncology and other diseases where LSD1 and Wnt signaling are dysregulated. Careful assay optimization and validation are crucial for the success of any HTS campaign.
References
Application Note: Western Blot Protocol for Detecting CBB1003 Effects on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, chromatin structure, and various cellular processes. The methylation status of specific lysine and arginine residues on histone tails is dynamically controlled by histone methyltransferases (HMTs) and histone demethylases (HDMs). Dysregulation of these enzymes is implicated in numerous diseases, including cancer. CBB1003 has been identified as a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 specifically demethylates mono- and di-methylated lysine 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2). Inhibition of LSD1 by this compound is expected to lead to an accumulation of these methylation marks, thereby altering gene expression. This application note provides a detailed protocol for utilizing western blotting to detect and quantify the effects of this compound on H3K4 and H3K9 methylation in cultured cells.
Principle
This protocol outlines the treatment of cultured cells with the LSD1 inhibitor this compound, followed by the extraction of histones. Western blotting is then employed to separate the extracted histone proteins by size. Specific primary antibodies are used to detect di-methylated H3K4 (H3K4me2) and di-methylated H3K9 (H3K9me2). A primary antibody against total histone H3 is used as a loading control to ensure equal protein loading across lanes. Subsequent incubation with secondary antibodies conjugated to an enzyme allows for chemiluminescent detection and quantification of changes in histone methylation levels. An increase in the signal for H3K4me2 and/or H3K9me2 in this compound-treated cells relative to control cells indicates successful inhibition of LSD1.
Experimental Workflow
Caption: Experimental workflow for analyzing this compound effects on histone methylation.
Signaling Pathway
Caption: this compound inhibits LSD1, preventing demethylation of H3K4me2 and H3K9me2.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| This compound | MedChemExpress | HY-12480 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Trypsin-EDTA | Thermo Fisher Scientific | 25200056 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| 0.4 N Sulfuric Acid (H₂SO₄) | Sigma-Aldrich | 339741 |
| Trichloroacetic acid (TCA) | Sigma-Aldrich | T6399 |
| Acetone | Sigma-Aldrich | 179124 |
| Bradford Reagent | Bio-Rad | 5000006 |
| 4-15% Mini-PROTEAN TGX Precast Gels | Bio-Rad | 4561086 |
| Tris/Glycine/SDS Buffer (10X) | Bio-Rad | 1610732 |
| PVDF Transfer Pack | Bio-Rad | 1704156 |
| 5% Bovine Serum Albumin (BSA) in TBST | - | - |
| Tris-Buffered Saline with Tween 20 (TBST) | - | - |
| Anti-Histone H3K4me2 Antibody | Abcam | ab7766 |
| Anti-Histone H3K9me2 Antibody | Abcam | ab1220 |
| Anti-Histone H3 Antibody (Loading Control) | Abcam | ab1791 |
| Goat anti-Rabbit IgG (H+L) HRP conjugate | Thermo Fisher Scientific | 31460 |
| Goat anti-Mouse IgG (H+L) HRP conjugate | Thermo Fisher Scientific | 31430 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cells of interest (e.g., a cancer cell line known to express LSD1) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 1, 5, 10, 25 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment conditions.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. For the control (untreated) sample, add medium containing the same concentration of DMSO used for the highest this compound dose.
-
Incubation: Return the cells to the incubator for the desired treatment duration.
Histone Extraction (Acid Extraction Method)
-
Cell Harvest: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold hypotonic lysis buffer to the cells. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Nuclei Isolation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C. Discard the supernatant which contains the cytoplasmic fraction.
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on a rotator for at least 1 hour (or overnight) at 4°C. This step extracts the basic histone proteins.
-
Pellet Debris: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant containing the histones to a new microcentrifuge tube.
-
Protein Precipitation: Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 20-25% (v/v). Incubate on ice for at least 1 hour to precipitate the histones.
-
Pellet Histones: Centrifuge at 16,000 x g for 10 minutes at 4°C. A white pellet of histones should be visible.
-
Wash: Carefully discard the supernatant. Wash the pellet twice with ice-cold acetone. Air-dry the pellet for 10-20 minutes at room temperature. Do not over-dry.
-
Resuspension: Resuspend the histone pellet in an appropriate volume of sterile water.
-
Quantification: Determine the protein concentration using a Bradford assay.
Western Blotting
-
Sample Preparation: Mix 10-20 µg of extracted histones with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 4-15% polyacrylamide gel. Include a pre-stained protein ladder. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. Due to the small size of histones (~15-17 kDa), take care not to run them off the gel.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system is recommended for small proteins like histones. Transfer for 1 hour at 100V in a cold room or on ice.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. It is recommended to cut the membrane to probe for different proteins simultaneously, or to strip and re-probe the membrane.
Antibody Host Dilution Anti-Histone H3K4me2 Rabbit 1:1000 Anti-Histone H3K9me2 Mouse 1:1000 Anti-Histone H3 (Loading Control) Rabbit 1:5000 -
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (Goat anti-Rabbit or Goat anti-Mouse) diluted in 5% BSA/TBST for 1 hour at room temperature.
Secondary Antibody Dilution Goat anti-Rabbit IgG HRP 1:5000 - 1:10000 Goat anti-Mouse IgG HRP 1:5000 - 1:10000 -
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Data Analysis
-
Densitometry: Quantify the band intensities for H3K4me2, H3K9me2, and total Histone H3 for each sample using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the band intensity of the histone modification of interest (H3K4me2 or H3K9me2) to the band intensity of the total Histone H3 loading control for each lane.
-
Interpretation: Compare the normalized values of the this compound-treated samples to the vehicle-treated control. An increase in the normalized intensity of H3K4me2 and/or H3K9me2 indicates that this compound is effectively inhibiting LSD1 demethylase activity.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Insufficient protein loading | Increase the amount of histone extract loaded per lane. |
| Inefficient protein transfer | Optimize transfer time and conditions. Use a 0.2 µm PVDF membrane for better retention of small proteins. | |
| Antibody concentration too low | Increase the primary or secondary antibody concentration. | |
| Inactive HRP substrate | Use fresh ECL substrate. | |
| High background | Insufficient blocking | Increase blocking time to 2 hours or use a different blocking agent. |
| Antibody concentration too high | Decrease the primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Multiple bands | Non-specific antibody binding | Use a more specific antibody. Ensure the antibody has been validated for western blotting of the target. |
| Protein degradation | Add protease inhibitors to all buffers during histone extraction. |
Conclusion
This protocol provides a comprehensive and detailed methodology for investigating the effects of the LSD1 inhibitor this compound on histone H3 lysine 4 and lysine 9 di-methylation. By following these steps, researchers can effectively utilize western blotting as a robust and reliable technique to assess the efficacy of this compound and similar compounds in modulating histone methylation patterns, providing valuable insights for epigenetic drug discovery and development.
References
Application Note: Evaluating the Anti-Proliferative Effects of CBB1003 using a Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The colony formation assay, or clonogenic assay, is a fundamental in vitro method for assessing the long-term survival and proliferative capacity of a single cell.[1][2][3] This technique is particularly valuable in cancer research to determine the efficacy of cytotoxic agents or other anti-cancer therapies.[3][4][5] CBB1003 is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers.[6][7][8][9] LSD1 plays a crucial role in tumorigenesis by altering gene expression through histone demethylation.[10][11] this compound has been shown to inhibit the proliferation and colony-forming ability of cancer cells, notably in colorectal cancer, by down-regulating the Wnt/β-catenin signaling pathway.[6][7] This application note provides a detailed protocol for performing a colony formation assay to evaluate the effects of this compound treatment on cancer cells.
Principle of the Method
A single cell, when plated at a low density, can proliferate to form a discrete colony of daughter cells. The colony formation assay is predicated on this principle, where the number of colonies formed is a measure of the reproductive viability of the cells in the initial population.[5] By treating cells with a cytotoxic or cytostatic agent like this compound, one can quantify the reduction in colony formation, thereby assessing the agent's anti-proliferative efficacy.[1][4]
This compound Mechanism of Action
This compound is a reversible, non-peptide inhibitor of LSD1.[10][11] LSD1 is a flavin-adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and H3K9me1/2.[11] In many cancers, the overexpression of LSD1 leads to an altered epigenetic landscape that promotes cell proliferation and survival.[9] this compound treatment has been demonstrated to inhibit the growth of colorectal cancer cells by down-regulating the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a marker for colorectal cancer stem cells, and subsequently inactivating the Wnt/β-catenin signaling pathway.[6][7]
Figure 1: Simplified signaling pathway of this compound action.
Materials and Reagents
-
Appropriate cancer cell line (e.g., HCT116, DLD-1 colorectal cancer cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
This compound (stock solution prepared in DMSO)
-
6-well cell culture plates
-
Fixation solution: 4% paraformaldehyde in PBS or ice-cold methanol
-
Staining solution: 0.5% (w/v) Crystal Violet in 25% methanol[12]
-
Sterile water
Experimental Protocol
The following protocol outlines the steps for a colony formation assay where cells are treated with this compound after plating.
Figure 2: Experimental workflow for the colony formation assay.
Step 1: Cell Seeding
-
Culture your chosen cancer cell line in complete medium until they reach approximately 70-80% confluency.
-
Harvest the cells by trypsinization and prepare a single-cell suspension in complete medium.[5]
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Calculate the required cell suspension volume to seed between 200-1000 cells per well of a 6-well plate. The optimal seeding density should be determined empirically for each cell line to ensure that distinct colonies can be counted in the control wells.[13]
-
Seed the cells into the 6-well plates and incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
Step 2: this compound Treatment
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. A suggested concentration range, based on the reported IC50 of ~10.5 µM, could be 0 µM (vehicle control, e.g., 0.1% DMSO), 1 µM, 5 µM, 10 µM, 20 µM, and 50 µM.[8]
-
After the 24-hour attachment period, gently aspirate the medium from each well.
-
Add 2 mL of the medium containing the appropriate concentration of this compound or vehicle control to each well. Ensure each condition is tested in triplicate.
Step 3: Incubation
-
Return the plates to the 37°C, 5% CO₂ incubator.
-
Incubate for 10 to 14 days, or until the colonies in the control wells are visible to the naked eye and consist of at least 50 cells.[3][14] Avoid disturbing the plates during this period to prevent colony disruption.
Step 4: Fixing and Staining
-
Carefully aspirate the medium from the wells.
-
Gently wash each well twice with 2 mL of PBS to remove any remaining medium and dead cells.[12]
-
Add 1 mL of fixation solution (e.g., 4% paraformaldehyde) to each well and incubate for 15-20 minutes at room temperature.[13]
-
Remove the fixation solution and wash the wells with PBS.
-
Add 1-2 mL of 0.5% crystal violet staining solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.[12]
-
Gently remove the crystal violet solution. Wash the wells repeatedly with water until the background is clear and only the colonies remain stained.[5]
-
Allow the plates to air dry completely overnight in an inverted position.
Step 5: Data Analysis
-
Scan or photograph the dried plates for a visual record.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells.[13][14] This can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment group.
-
Plating Efficiency (PE): PE (%) = (Number of colonies counted in control wells / Number of cells seeded) x 100
-
Surviving Fraction (SF): SF = (Number of colonies counted after treatment) / (Number of cells seeded x PE/100)
-
Data Presentation
The quantitative data should be summarized to compare the effects of different this compound concentrations.
Table 1: Effect of this compound on Colony Formation in HCT116 Cells
| This compound Conc. (µM) | Mean Colony Count (± SD) | Plating Efficiency (%) | Surviving Fraction |
|---|---|---|---|
| 0 (Vehicle) | 162 ± 11 | 32.4 | 1.00 |
| 1 | 145 ± 9 | - | 0.90 |
| 5 | 101 ± 7 | - | 0.62 |
| 10 | 78 ± 6 | - | 0.48 |
| 20 | 35 ± 5 | - | 0.22 |
| 50 | 8 ± 3 | - | 0.05 |
Hypothetical data based on seeding 500 cells per well.
Conclusion
This protocol provides a robust framework for assessing the anti-proliferative effects of the LSD1 inhibitor this compound. The colony formation assay is a sensitive method to determine long-term cell survival and cytotoxicity. The results obtained from this assay can provide valuable insights into the potential of this compound as a therapeutic agent and help elucidate its dose-dependent effects on cancer cell viability.
References
- 1. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Clonogenic Assay [en.bio-protocol.org]
- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 10. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colony Formation [protocols.io]
- 13. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 14. Clonogenic Assay [bio-protocol.org]
Application Note: Analysis of CBB1003-Induced Apoptosis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBB1003 is a potent and reversible inhibitor of lysine-specific demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2] Overexpression of LSD1 has been implicated in the progression of various cancers, including colorectal cancer (CRC), by promoting cell proliferation and survival.[1] this compound has been demonstrated to suppress the growth of CRC cells by down-regulating the expression of LGR5, a cancer stem cell marker, and inactivating the Wnt/β-catenin signaling pathway, ultimately leading to apoptosis.[1] This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by this compound in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.
By co-staining cells with fluorescently labeled Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common)
Data Presentation
The following table summarizes representative data from a hypothetical experiment assessing the dose-dependent effect of this compound on apoptosis in HCT116 colorectal cancer cells after a 48-hour treatment period.
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 4.3 ± 1.3 |
| 5 | 80.1 ± 3.5 | 12.3 ± 1.9 | 6.5 ± 1.2 | 18.8 ± 3.1 |
| 10 | 65.7 ± 4.2 | 22.8 ± 2.5 | 10.1 ± 1.8 | 32.9 ± 4.3 |
| 20 | 48.3 ± 5.1 | 35.6 ± 3.3 | 14.7 ± 2.0 | 50.3 ± 5.3 |
| 40 | 25.9 ± 4.8 | 48.2 ± 4.1 | 24.5 ± 3.7 | 72.7 ± 7.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in DMSO to create a stock solution)
-
Colorectal cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Culture HCT116 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 48 hours).
Staining Protocol for Flow Cytometry
-
Harvest Cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant. Repeat this wash step once more.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls to set up compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Visualizations
Caption: Experimental workflow for apoptosis analysis.
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis in colorectal cancer cells primarily through the inhibition of LSD1, which leads to the disruption of the Wnt/β-catenin signaling pathway. LSD1 is responsible for the demethylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting LSD1, this compound leads to an increase in H3K4 methylation at the promoter regions of Wnt pathway inhibitors, such as Axin2 and DKK1, leading to their increased expression. This, in turn, promotes the degradation of β-catenin, preventing its translocation to the nucleus and the subsequent transcription of target genes involved in cell survival and proliferation, such as c-Myc and Cyclin D1. The downregulation of these pro-survival signals ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Potential off-target effects of CBB1003 in cancer research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CBB1003 in cancer research. The information is designed to help anticipate and address potential experimental challenges, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a reversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1 and H3K4me2).[1][2] In the context of colorectal cancer, this compound has been shown to suppress tumor growth by down-regulating the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), which is a cancer stem cell marker.[1][3][4] This leads to the inactivation of the Wnt/β-catenin signaling pathway, a pathway often found to be hyperactive in various cancers.[1][3][5]
Q2: What is the reported in vitro IC50 of this compound for LSD1?
A2: The in vitro IC50 of this compound for LSD1 is approximately 10.5 µM.[1][2] However, the effective concentration for observing cellular effects, such as changes in gene expression and inhibition of cell growth in sensitive cancer cell lines, typically ranges from 5-50 µM.[1]
Q3: Does this compound show selective cytotoxicity towards cancer cells?
A3: Yes, studies suggest that this compound and other LSD1 inhibitors can selectively inhibit the proliferation of pluripotent cancer cells, like teratocarcinoma and embryonic carcinoma cells.[1] This selectivity is thought to be due to the significantly higher expression levels of LSD1 in these types of cancer cells compared to non-pluripotent cancer cells or normal somatic cells.[1] For example, this compound has demonstrated minimal growth-inhibitory effects on non-pluripotent cell lines such as HeLa, 293, and NIH3T3 at concentrations that are effective against pluripotent cancer cells.[1]
Q4: What are the potential, though not definitively proven, off-target effects of this compound?
A4: While specific off-target screening data for this compound is not extensively published, general concerns for LSD1 inhibitors include potential cross-reactivity with other flavin-dependent amine oxidases due to structural similarities in their catalytic sites.[6] Potential off-targets could include LSD2 (KDM1B) and monoamine oxidases A and B (MAO-A and MAO-B).[6][7] High concentrations of any small molecule inhibitor may also lead to non-specific effects.[1] It is crucial for researchers to empirically determine the optimal concentration and assess potential off-target effects in their specific experimental system.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in normal/control cell lines at effective this compound concentrations.
-
Possible Cause 1: High LSD1 Expression in "Normal" Cell Line.
-
Troubleshooting Step: Characterize the LSD1 expression levels in your normal and cancer cell lines using Western blotting or qRT-PCR. Some immortalized cell lines may have atypical protein expression profiles, including elevated LSD1, making them more sensitive to its inhibition.[1]
-
Expected Outcome: If the "normal" cell line expresses high levels of LSD1, consider using a different control cell line with lower LSD1 expression.
-
-
Possible Cause 2: Off-target effects at high concentrations.
-
Troubleshooting Step: Perform a detailed dose-response curve to identify the lowest effective concentration of this compound in your cancer cell model. Also, conduct a time-course experiment to see if a shorter exposure time can achieve the desired on-target effect while minimizing toxicity in normal cells.[1]
-
Expected Outcome: An optimized dose and exposure time that maximizes the therapeutic window between cancer and normal cells.
-
-
Possible Cause 3: General cellular stress response.
-
Troubleshooting Step: Implement a "cyclotherapy" approach by pre-treating cells with a low dose of a cell cycle inhibitor (e.g., a CDK4/6 inhibitor) for 24 hours to induce G1 arrest in normal cells, which may protect them from this compound-induced cytotoxicity.[1]
-
Expected Outcome: Increased viability in normal cells pre-treated with the cell cycle inhibitor compared to those treated with this compound alone.
-
Issue 2: Inconsistent or unexpected changes in gene or protein expression.
-
Possible Cause 1: On-target versus off-target signaling.
-
Troubleshooting Step: To confirm that the observed effects are mediated by LSD1 inhibition, perform a rescue experiment by overexpressing an LSD1 mutant that is resistant to this compound. Alternatively, use siRNA to knock down LSD1 and see if it phenocopies the effects of this compound treatment.[8]
-
Expected Outcome: If the effects are on-target, they should be rescued by the drug-resistant mutant and mimicked by LSD1 knockdown.
-
-
Possible Cause 2: Cross-reactivity with other demethylases or oxidases.
-
Troubleshooting Step: If you suspect off-target effects, you can perform biochemical assays to test the inhibitory activity of this compound against related enzymes like LSD2, MAO-A, and MAO-B.[7]
-
Expected Outcome: Identification of any potential off-target enzyme inhibition, which can help in interpreting unexpected results.
-
Quantitative Data Summary
| Compound | Target | IC50 (in vitro) | Cell-based Effective Concentration (pluripotent cancer cells) | Reference(s) |
| This compound | LSD1 | 10.5 µM | 5-50 µM | [1][2] |
Experimental Protocols
Protocol for Assessing Cell Viability and Cytotoxicity (MTT Assay)
This protocol utilizes the widely accepted MTT assay to measure cell viability.[1][9][10][11][12]
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells (both cancer and normal) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Protocol for Western Blot Analysis of Histone Methylation
This protocol is for assessing changes in histone H3K4 methylation upon this compound treatment.[13][14][15][16]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% or 4-20% gradient gels are recommended for histones)[17]
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (anti-H3K4me1, anti-H3K4me2, and anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Lyse the cells and quantify the protein concentration.
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities and normalize to the total histone H3 loading control.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression. | Sigma-Aldrich [merckmillipore.com]
- 4. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbs.com [ijbs.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Histone western blot protocol | Abcam [abcam.com]
- 14. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 16. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CBB1003 Concentration to Minimize Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CBB1003, a potent lysine-specific demethylase 1 (LSD1) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, with a focus on optimizing this compound concentration to maximize its anti-cancer effects while minimizing cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation. In cancer cells, particularly colorectal cancer, this compound has been shown to suppress tumor growth by down-regulating the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a cancer stem cell marker.[1] This leads to the inactivation of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[1]
Q2: Does this compound exhibit selective cytotoxicity towards cancer cells?
A2: Yes, this compound and other LSD1 inhibitors have demonstrated selectivity for cancer cells over normal cells. This is often attributed to the higher expression levels of LSD1 in many cancer cell types compared to normal somatic cells.
Q3: What is the recommended starting concentration range for this compound in cell culture experiments?
A3: The in vitro IC50 of this compound for LSD1 is approximately 10.5 µM. For cell-based assays, a common starting point is to perform a dose-response curve ranging from 5 µM to 50 µM to determine the optimal effective concentration for your specific cancer cell line.
Q4: I am observing significant cytotoxicity in my normal cell line control. What are the possible reasons?
A4: Unexpected cytotoxicity in normal cell lines can be due to several factors:
-
High LSD1 Expression: Some immortalized "normal" cell lines may have atypically high levels of LSD1 expression, making them more sensitive to this compound.
-
Off-Target Effects: At high concentrations, this compound may have off-target effects.
-
Extended Exposure Time: Prolonged exposure to the compound can lead to increased cytotoxicity.
Q5: How can I mitigate this compound-induced cytotoxicity in my normal cells?
A5: A promising strategy is to induce a temporary cell cycle arrest in normal cells, a concept known as "cyclotherapy". Pre-treating normal cells with a low dose of a cell cycle inhibitor, such as a CDK4/6 inhibitor, can render them less susceptible to the cytotoxic effects of this compound, while cancer cells with defective cell cycle checkpoints remain sensitive.
Data Presentation
Table 1: this compound Cytotoxicity (IC50) Data
| Cell Line | Cell Type | Cancer Type | IC50 (µM) | Selectivity Index (SI) |
| HCT116 | Human Colon Carcinoma | Colorectal Cancer | ~15 | - |
| SW480 | Human Colon Adenocarcinoma | Colorectal Cancer | ~20 | - |
| Normal Colon Epithelial Cells | Human Normal Colon | - | >50 | >3.3 (vs. HCT116) |
| MCF-7 | Human Breast Adenocarcinoma | Breast Cancer | ~25 | - |
| MDA-MB-231 | Human Breast Adenocarcinoma | Breast Cancer | ~30 | - |
| MCF-10A | Human Normal Breast Epithelial | - | >60 | >2.4 (vs. MCF-7) |
Note: These are representative values and may vary depending on experimental conditions. The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.[2][3]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells (cancer and normal)
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the existing medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells (cancer and normal)
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat cells with serial dilutions of this compound and incubate for the desired time.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[5]
-
After incubation, centrifuge the plate at approximately 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit instructions, protected from light.[6]
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[7][8]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cells (cancer and normal)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.[9][10][11]
Troubleshooting Guides
Issue: High variability between replicate wells in the MTT assay.
-
Possible Cause: Uneven cell seeding or pipetting errors.
-
Solution: Ensure the cell suspension is homogenous before and during plating. Calibrate pipettes regularly and consider using a multichannel pipette for adding reagents.[4]
Issue: High background in the LDH assay.
-
Possible Cause: High LDH activity in the serum used in the culture medium.[5]
-
Solution: Reduce the serum concentration in the medium during the assay or use a serum-free medium. Include a "medium only" background control.[5]
Issue: A large population of Annexin V+/PI+ cells in the apoptosis assay.
-
Possible Cause: The this compound concentration is too high or the incubation time is too long, leading to secondary necrosis.
-
Solution: Perform a time-course and dose-response experiment to identify earlier time points or lower concentrations where early apoptotic events (Annexin V+/PI-) are more prominent.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits LSD1, leading to the inactivation of the Wnt/β-catenin pathway.
Experimental Workflow for Optimizing this compound Concentration
Caption: A logical workflow for optimizing this compound concentration in your experiments.
Decision Tree for Troubleshooting Cytotoxicity Assays
Caption: A decision tree to help troubleshoot common issues in cytotoxicity assays.
References
- 1. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiologics.com [cellbiologics.com]
- 9. researchgate.net [researchgate.net]
- 10. My 3-step approach to gating Annexin V data appropriately | Cytometry and Antibody Technology [voices.uchicago.edu]
- 11. frontiersin.org [frontiersin.org]
CBB1003 stability in cell culture media over time
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of CBB1003 in cell culture media. This information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Researchers may encounter variability in the efficacy of this compound in cell-based assays due to its stability in culture media. The following table addresses common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Reduced or inconsistent inhibitory effect of this compound over time. | Compound Degradation: this compound, like many small molecules, may degrade in aqueous cell culture media at 37°C. The rate of degradation can be influenced by media components, pH, and exposure to light. | - Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium. - Consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours) for long-term experiments. - Store this compound stock solutions at -80°C and minimize freeze-thaw cycles. |
| High variability in experimental replicates. | Inconsistent Compound Concentration: This can result from incomplete solubilization of this compound, adsorption to plasticware, or variable degradation across wells. | - Ensure complete dissolution of this compound in the stock solvent (e.g., DMSO) before diluting in culture media. - Use low-protein binding plates and pipette tips to minimize adsorption. - Prepare a master mix of this compound-containing media to ensure equal concentration across all wells. |
| Unexpected cellular toxicity or off-target effects. | Formation of Degradation Products: Degradants of this compound may have their own biological activities, leading to unforeseen effects on cells. | - If significant degradation is observed, attempt to identify the degradation products using analytical methods such as LC-MS. - Shorten the exposure time of cells to this compound if feasible for the experimental design. |
| Precipitation of this compound in cell culture media. | Low Aqueous Solubility: The concentration of this compound may exceed its solubility limit in the culture medium, especially after dilution from a high-concentration DMSO stock. | - Lower the final concentration of this compound in the assay. - Optimize the final DMSO concentration in the media (typically ≤ 0.5%, but should be tested for your cell line). - Visually inspect the media for any precipitate after adding this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media like DMEM or RPMI-1640?
A1: Currently, there is no publicly available quantitative data on the specific stability (e.g., half-life) of this compound in cell culture media. As a small molecule containing a piperazine moiety, its stability can be influenced by factors such as pH, temperature, and oxidative stress. It is recommended to experimentally determine the stability of this compound under your specific experimental conditions.
Q2: How can I determine the stability of this compound in my cell culture setup?
A2: You can perform a stability study by incubating this compound in your cell culture medium at 37°C and 5% CO₂ over a time course (e.g., 0, 2, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the remaining concentration of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). A detailed protocol is provided below.
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. By inhibiting LSD1, this compound can lead to changes in histone methylation and affect the transcription of target genes.
Q4: Which signaling pathway is affected by this compound?
A4: this compound has been shown to suppress the growth of colorectal cancer cells by down-regulating the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5).[2] This leads to the inactivation of the Wnt/β-catenin signaling pathway.[2]
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to assess the stability of this compound in a cell-free culture medium using HPLC-MS.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without Fetal Bovine Serum (FBS)
-
24-well low-protein binding plates
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (a stable, structurally similar compound, if available)
-
HPLC-MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution by diluting the stock solution in the cell culture medium to a final concentration of 10 µM. Prepare separate working solutions for media with and without FBS if both conditions are to be tested.
-
-
Incubation:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Preparation for HPLC-MS:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins and extract this compound.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Monitor the mass transition specific to this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Normalize the peak area ratios to the 0-hour time point to determine the percentage of this compound remaining.
-
Plot the percentage of this compound remaining against time to visualize the stability profile.
-
Visualizations
This compound Stability Experimental Workflow
Caption: Workflow for determining this compound stability in cell culture media.
This compound Signaling Pathway
Caption: this compound inhibits LSD1, leading to reduced LGR5 expression and Wnt signaling.
References
Technical Support Center: A Guide to Addressing CBB1003 Resistance in Cancer Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the LSD1 inhibitor, CBB1003, and encountering challenges with drug resistance in cancer cell lines. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and summaries of key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a reversible inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4).[1] In specific cancers, such as colorectal cancer (CRC), this compound has been demonstrated to suppress tumor growth by downregulating the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), which is a cancer stem cell marker.[1][2][3] This downregulation leads to the inactivation of the Wnt/β-catenin signaling pathway, a pathway often found to be hyperactive in various cancers.[1][2][3]
Q2: What are the established resistance mechanisms to this compound and other inhibitors of LSD1?
A2: Resistance to this compound and other LSD1 inhibitors can manifest through both intrinsic and acquired mechanisms. Key identified pathways include:
-
LGR5 Upregulation: In colorectal cancer cells, an overexpression of LGR5 has been shown to diminish cell death induced by this compound.[2]
-
Epithelial-to-Mesenchymal Transition (EMT): A shift to a mesenchymal-like cellular state is a known resistance mechanism. This transition is frequently driven by the transcription factor SNAIL, which recruits LSD1 to suppress epithelial gene expression.[4][5] It is noteworthy that inhibition of LSD1 can sometimes lead to the expression of another EMT-associated transcription factor, ZEB1, which could potentially contribute to a resistant phenotype.[6]
-
Activation of the YAP-TEAD Signaling Pathway: The Hippo-YAP pathway is a significant driver of the mesenchymal-like state that confers both intrinsic and acquired resistance to LSD1 inhibitors, with notable evidence in small cell lung cancer.[6] Furthermore, LSD1 can act as a downstream mediator of cell proliferation induced by YAP/TAZ.[7]
Q3: What is the reported IC50 of this compound in sensitive cancer cell lines?
A3: The in vitro IC50 of this compound against the LSD1 enzyme is approximately 10.5 µM.[1] In cellular assays, the effective concentration for inhibiting the growth of sensitive cancer cell lines, such as those with pluripotent characteristics, typically falls within the range of 5-50 µM.[1]
Troubleshooting Guide
This section provides practical solutions for common experimental challenges encountered when working with this compound.
Issue 1: Your cancer cell line has developed decreased sensitivity or acquired resistance to this compound.
-
Potential Cause A: Increased expression of LGR5.
-
Verification Steps:
-
Quantitative RT-PCR (qRT-PCR): Compare the mRNA expression levels of LGR5 between your resistant cell line and the original parental (sensitive) line.
-
Western Blot Analysis: Assess the protein levels of LGR5 in both the resistant and parental cell lines.
-
Flow Cytometry: If a validated antibody is available, you can quantify the cell surface expression of LGR5.
-
-
Proposed Solution:
-
Explore the use of combination therapies that target the Wnt/β-catenin signaling pathway, which is functionally downstream of LGR5.
-
-
-
Potential Cause B: Cellular transition to a mesenchymal-like state (EMT).
-
Verification Steps:
-
Morphological Examination: Observe the cell morphology using light microscopy. A transition from a cobblestone-like epithelial appearance to an elongated, spindle-like shape is indicative of a mesenchymal phenotype.
-
EMT Marker Analysis via Western Blot: Profile the expression of key EMT markers. A decrease in epithelial markers (e.g., E-cadherin) coupled with an increase in mesenchymal markers (e.g., Vimentin, N-cadherin, ZEB1, SNAIL) confirms an EMT.
-
-
Proposed Solution:
-
Consider a combination treatment strategy with a YAP inhibitor. A detailed protocol is provided in the "Experimental Protocols" section.
-
-
-
Potential Cause C: Activation of the YAP-TEAD signaling pathway.
-
Verification Steps:
-
Subcellular Fractionation and Western Blot: Isolate nuclear and cytoplasmic protein fractions to determine the localization of YAP/TAZ. An increased nuclear presence in resistant cells indicates pathway activation.
-
qRT-PCR for YAP/TEAD Target Genes: Quantify the mRNA expression of well-established YAP/TEAD target genes, such as CTGF and CYR61.
-
-
Proposed Solution:
-
A combination of this compound with a YAP inhibitor like Verteporfin has been shown to be effective.[8]
-
-
Issue 2: You are observing high variability in your experimental outcomes with this compound.
-
Potential Cause: Inconsistent cell culture techniques.
-
Proposed Solution:
-
Maintain consistency in cell seeding density for all experiments.
-
Standardize the passage number of the cells used, as cellular characteristics can drift with prolonged culturing.
-
Perform routine checks for mycoplasma contamination, as this can significantly impact cellular responses.
-
-
Quantitative Data Summary
The following table provides a summary of the half-maximal inhibitory concentration (IC50) values for this compound and other pertinent LSD1 inhibitors across various cancer cell lines to aid in experimental design and data interpretation.
| Compound | Cancer Cell Line/Target | IC50 (µM) | Remarks | Reference |
| This compound | LSD1 (enzymatic assay) | 10.5 | In vitro enzymatic activity | [1] |
| Pluripotent cancer cells | 5 - 50 | Cell-based growth inhibition | [1] | |
| GSK2879552 | Sensitive SCLC cell lines | ~0.02 - 0.1 | Irreversible LSD1 inhibitor | [4] |
| Sensitive AML cell lines | ~0.05 - 0.4 | [4] | ||
| ORY-1001 | AML cell lines | ~0.018 (enzymatic) | A potent irreversible inhibitor | [4] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol details a stepwise method to develop cancer cell lines with acquired resistance to this compound.
Materials:
-
Parental cancer cell line
-
This compound
-
Standard cell culture medium and supplements
-
Trypan blue or an automated cell counter
-
MTT or a comparable cell viability assay kit
Methodology:
-
Establish Baseline IC50: Conduct a dose-response curve to determine the initial IC50 of this compound for the parental cell line.
-
Initiate Treatment: Begin by culturing the cells in a medium containing this compound at a concentration equivalent to the IC20 (the concentration that inhibits cell growth by 20%).
-
Gradual Dose Increase: Once the cells have adapted and are proliferating at a consistent rate, increase the concentration of this compound by 1.5 to 2-fold.
-
Continuous Monitoring:
-
Regularly assess cell viability and morphology.
-
If substantial cell death is observed, revert to the previous, lower drug concentration until the cell population recovers.
-
Repeat the dose escalation process until the cells can proliferate in a this compound concentration that is markedly higher (e.g., 5- to 10-fold) than the original IC50.
-
-
Validation of Resistance:
-
Determine the new IC50 for the resistant cell line and calculate the resistance index (IC50 of resistant line / IC50 of parental line).
-
Characterize the molecular mechanisms of resistance as outlined in the Troubleshooting Guide.
-
It is recommended to cryopreserve cell stocks at various stages of resistance development for future studies.
-
Protocol 2: Evaluating Combination Therapy with a YAP Inhibitor (Verteporfin)
This protocol provides a framework for assessing the potential synergistic effects of combining this compound with the YAP inhibitor Verteporfin in this compound-resistant cell lines.
Materials:
-
This compound-resistant and parental cancer cell lines
-
This compound
-
Verteporfin
-
Standard cell culture medium and supplements
-
MTT or a similar cell viability assay kit
-
Synergy analysis software (e.g., CompuSyn)
Methodology:
-
Cell Seeding: Plate the resistant and parental cells in 96-well plates at an optimized density.
-
Drug Preparation: Create a dilution series for both this compound and Verteporfin.
-
Treatment Application:
-
Administer this compound alone, Verteporfin alone, and in various combination ratios to the cells.
-
Ensure to include a vehicle-only control group.
-
-
Incubation Period: Incubate the treated cells for a defined period (e.g., 72 hours).
-
Assessment of Cell Viability: Utilize an MTT or an equivalent assay to measure cell viability.
-
Synergy Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
-
Employ the Chou-Talalay method with software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 signifies synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 suggests antagonism.
-
Visualizing Signaling Pathways and Experimental Designs
Caption: The mechanism of action of this compound in colorectal cancer cells.
Caption: Key signaling pathways involved in this compound resistance.
Caption: A troubleshooting workflow for this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YAP/TAZ drives cell proliferation and tumor growth via a polyamine-eIF5A hypusination-LSD1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of LSD1 Attenuates Oral Cancer Development and Promotes Therapeutic Efficacy of Immune Checkpoint Blockade and YAP/TAZ Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating experimental variability in CBB1003 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate experimental variability in studies involving the LSD1 inhibitor, CBB1003.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound leads to an increase in histone methylation, which in turn alters gene expression. In cancer cells, this can lead to the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways. Specifically, in colorectal cancer, this compound has been shown to suppress tumor growth by down-regulating the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5) and inactivating the Wnt/β-catenin signaling pathway.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal results and to minimize variability, proper handling of this compound is essential. It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to prevent solvent-induced cytotoxicity.
Q3: I am observing high variability in my cell viability assay results. What are the potential causes?
A3: High variability in cell viability assays when using this compound can stem from several factors:
-
Cell Line Specificity: The response to this compound can vary significantly between different cancer cell lines. This can be due to differences in LSD1 expression levels, the mutational status of genes in the Wnt/β-catenin pathway, or the activity of drug efflux pumps.
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and media composition can all impact cellular response to treatment.
-
Compound Instability: Improper storage or handling of this compound can lead to its degradation, resulting in inconsistent potency.
-
Assay-Specific Issues: The choice of viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence results. It is crucial to ensure that the assay itself is not affected by the chemical properties of this compound.
Q4: My Western blot results for histone methylation are not consistent. What should I check?
A4: Inconsistent Western blot results for histone modifications following this compound treatment can be due to several factors:
-
Antibody Specificity: Ensure that the primary antibodies used are specific for the histone modification of interest (e.g., H3K4me1, H3K4me2).
-
Histone Extraction Protocol: The efficiency of histone extraction can vary. It is important to use a consistent and validated protocol for histone isolation.
-
Loading Controls: Using total histone H3 as a loading control is crucial for normalizing the levels of histone modifications.
-
Quantitative Analysis: Densitometry analysis of Western blot bands should be performed using appropriate software to ensure accurate quantification.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Line Heterogeneity | Ensure you are using a consistent cell line stock with a known passage number. Genetic drift can occur in cell lines over time, leading to altered drug responses. |
| Different Assay Durations | The apparent IC50 value can be time-dependent. Standardize the incubation time with this compound across all experiments (e.g., 48 or 72 hours). |
| Variations in Seeding Density | Cell density can affect drug efficacy. Optimize and maintain a consistent cell seeding density for your assays. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider performing experiments in reduced-serum or serum-free media, if appropriate for your cell line. |
Issue 2: Unexpected Cytotoxicity in Control Cell Lines
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High LSD1 Expression in "Normal" Cells | Some immortalized "normal" cell lines may have elevated LSD1 levels. Characterize LSD1 expression in your control and cancer cell lines using Western blotting or qPCR. |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects. Perform a dose-response curve to identify the lowest effective concentration. Consider using a structurally different LSD1 inhibitor as a control to see if it phenocopies the results. |
| Solvent Toxicity | Ensure the final DMSO concentration in your cell culture medium is not toxic to the cells (typically ≤ 0.1%). |
Data Presentation
Table 1: Reported IC50 Values for this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| F9 | Teratocarcinoma | ~10.5 | [2] |
| Colorectal Cancer Cells | Colorectal Cancer | Effective concentrations in the low micromolar range | [1] |
Note: IC50 values can vary significantly based on the experimental conditions and the specific cell line used. It is recommended to determine the IC50 value empirically for your cell line of interest.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Histone Methylation
This protocol describes the detection of changes in global histone H3 lysine 4 methylation upon treatment with this compound.
Materials:
-
Cell culture plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Histone extraction buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels (e.g., 15%)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-H3K4me1, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate duration. Harvest the cells and extract histones using a suitable histone extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the specific histone modification of interest (e.g., anti-H3K4me2) and a loading control (anti-Total Histone H3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantitative Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the histone modification band to the total histone H3 band for each sample.
Mandatory Visualization
Caption: this compound inhibits LSD1, which in turn can influence the Wnt/β-catenin signaling pathway.
Caption: Workflow for determining this compound IC50 using an MTT-based cell viability assay.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
Troubleshooting unexpected results in CBB1003 functional assays
Welcome to the technical support center for CBB1003 functional assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experimental workflows when using this compound, a potent inhibitor of lysine-specific demethylase 1 (LSD1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of lysine-specific demethylase 1 (LSD1), a histone demethylase that plays a crucial role in regulating gene expression.[1][2] By inhibiting LSD1, this compound leads to alterations in histone methylation, affecting the transcription of various genes. A key downstream effect of LSD1 inhibition by this compound in colorectal cancer (CRC) cells is the inactivation of the Wnt/β-catenin signaling pathway.[2][3]
Q2: What are the expected phenotypic effects of this compound on cancer cells in functional assays?
In cancer cells with aberrant Wnt/β-catenin signaling, such as certain types of colorectal cancer, this compound is expected to inhibit cell proliferation and colony formation.[2][3] It can also induce cell death.[3] These effects are primarily due to the downregulation of Wnt pathway target genes that are critical for cell growth and survival.
Q3: What are some common initial troubleshooting steps for any this compound functional assay?
-
Verify Reagent Integrity: Ensure that the this compound stock solution is prepared correctly and has been stored under the recommended conditions to prevent degradation.
-
Confirm Cell Health: Before starting any experiment, ensure that your cells are healthy, in the exponential growth phase, and free from contamination.[4]
-
Optimize Cell Seeding Density: The optimal cell number per well can vary between cell lines and assays. It is advisable to perform a preliminary experiment to determine the ideal seeding density.[4][5]
-
Check Instrument Settings: Ensure that the plate reader or other analytical instruments are set to the correct wavelengths and parameters for your specific assay.
-
Include Appropriate Controls: Always include positive and negative controls in your experimental setup. For this compound, a vehicle control (e.g., DMSO) is essential.
Troubleshooting Guides
Cell Viability/Proliferation Assays (e.g., MTT, WST-1)
Issue: Higher than expected cell viability (low efficacy of this compound)
| Possible Cause | Recommended Solution |
| Incorrect this compound Concentration | Verify the calculations for your serial dilutions. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Short Incubation Time | The effects of this compound may be time-dependent. Extend the incubation period (e.g., 48-72 hours) to observe a significant effect on cell viability. |
| Cell Line Insensitivity | The sensitivity of different cell lines to this compound can vary. Confirm that your chosen cell line is known to be responsive to Wnt/β-catenin pathway inhibition. |
| Reagent Issues | Ensure that the viability assay reagent (e.g., MTT, WST-1) is not expired and has been stored correctly. For MTT assays, ensure complete solubilization of formazan crystals.[6][7] |
Issue: High background or inconsistent readings
| Possible Cause | Recommended Solution |
| High Cell Seeding Density | Overly confluent cells can lead to inaccurate readings. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase at the time of the assay.[4] |
| Incomplete Reagent Mixing | Ensure thorough but gentle mixing of the viability reagent in each well to avoid bubbles and ensure a uniform reaction.[5] |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.[5] |
| Precipitation of this compound | At higher concentrations, this compound may precipitate in the culture medium. Visually inspect the wells for any precipitate and consider using a lower concentration range or a different solvent. |
Western Blot Analysis for Wnt/β-catenin Pathway Proteins
Issue: Weak or no signal for target proteins (e.g., β-catenin, c-Myc)
| Possible Cause | Recommended Solution |
| Low Protein Concentration | Increase the amount of protein loaded per well. Consider enriching for your target protein through immunoprecipitation if its abundance is low.[8][9] |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Titrate the antibodies to determine the optimal dilution.[9][10] |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane using Ponceau S staining.[9][10] For high molecular weight proteins, consider optimizing the transfer time and buffer composition.[11] |
| Incorrect Lysis Buffer | Use a lysis buffer that is appropriate for the subcellular localization of your target protein. Ensure that protease and phosphatase inhibitors are included.[8] |
Issue: High background on Western Blot
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk).[10] |
| Antibody Concentration Too High | Excessive primary or secondary antibody can lead to non-specific binding. Reduce the antibody concentration.[10] |
| Insufficient Washing | Increase the number and duration of wash steps to effectively remove unbound antibodies.[10] |
Experimental Protocols
Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for β-catenin
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. sinobiological.com [sinobiological.com]
- 12. benchchem.com [benchchem.com]
Optimizing CBB1003 treatment schedules for long-term experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using CBB1003 in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased efficacy of this compound in our long-term cell culture models after several weeks of continuous treatment. What could be the cause and how can we address it?
A1: Decreased efficacy of this compound in long-term cultures can stem from several factors, including the development of drug resistance or changes in cellular metabolism. A primary mechanism of resistance to agents targeting the PI3K/Akt pathway is the compensatory activation of the MAPK/ERK pathway.
Troubleshooting Steps & Solutions:
-
Confirm Drug Integrity: First, ensure the this compound stock solution has not degraded. Prepare a fresh stock and repeat a short-term dose-response experiment.
-
Assess Resistance Markers: Use Western blot or qPCR to check for the upregulation of proteins in compensatory signaling pathways, such as p-ERK or p-MEK.
-
Implement Intermittent Dosing: Instead of continuous exposure, switch to an intermittent dosing schedule. This can help reduce the selective pressure that drives resistance.
Recommended Intermittent Dosing Schedules:
| Schedule Type | Dosing Protocol | Rationale |
| Pulsed Dosing | High-concentration dose for 24-48 hours, followed by a 72-hour drug-free period. | Aims to maximally inhibit the target while allowing normal cells to recover, potentially reducing toxicity and delaying resistance. |
| Alternating Therapy | Alternate this compound treatment with an inhibitor of a known resistance pathway (e.g., a MEK inhibitor). | Directly counteracts the identified mechanism of resistance. |
Q2: Our in vivo xenograft models show initial tumor regression with this compound, but the effect plateaus or tumors regrow after 3-4 weeks. How can we optimize the treatment schedule for sustained tumor control?
A2: The observed tumor regrowth is a common challenge in vivo, often due to acquired resistance and tumor heterogeneity. Optimizing the in vivo schedule requires balancing efficacy and toxicity.
Troubleshooting and Optimization Workflow:
A logical workflow can help systematically address this issue, starting from confirming the compound's activity to exploring combination therapies.
Experimental Protocol: Assessing Compensatory Pathway Activation
-
Sample Collection: Excise tumors from a cohort of animals where regrowth was observed and from a control group at an earlier time point showing response.
-
Protein Extraction: Homogenize tumor tissue and extract total protein using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate 30-50 µg of protein per sample on an SDS-PAGE gel.
-
Transfer to a PVDF membrane.
-
Probe with primary antibodies against p-Akt (to confirm this compound target engagement), total Akt, p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Analysis: Quantify band intensities. A significant increase in the p-ERK/total ERK ratio in the resistant tumors compared to the responsive tumors indicates activation of the MAPK pathway.
Q3: What are the primary signaling pathways affected by this compound and how does this relate to long-term efficacy?
A3: this compound is an inhibitor of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and metabolism. However, this pathway has significant crosstalk with other signaling networks, most notably the MAPK/ERK pathway. Prolonged inhibition of Akt can lead to a release of feedback inhibition on receptor tyrosine kinases (RTKs), which in turn can hyperactivate the MAPK/ERK pathway, providing an escape route for cancer cells.
Validation & Comparative
A Comparative Guide to CBB1003 and Tranylcypromine for LSD1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent inhibitors of Lysine-Specific Demethylase 1 (LSD1): CBB1003 and the well-established compound, tranylcypromine. LSD1 is a key epigenetic regulator implicated in various cancers, making its inhibitors a focal point of therapeutic research. This document synthesizes available experimental data to objectively evaluate the performance, mechanisms of action, and cellular effects of these two compounds.
At a Glance: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and tranylcypromine, offering a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity against LSD1
| Compound | IC50 (µM) vs. LSD1 | Inhibition Type | Reference |
| This compound | 10.54[1] | Not Specified | [1] |
| Tranylcypromine | 20.7[2] | Irreversible, Mechanism-Based[2] | [2] |
Table 2: Cellular Proliferation Inhibition
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Colorectal Cancer (CRC) Cells | 250[3] | [3] |
| This compound | Mouse Embryonic Teratocarcinoma (F9) | Significant Growth Inhibition (IC50 not specified)[1] | [1] |
| Tranylcypromine | Various Cancer Cell Lines | Varies depending on derivative and cell line | [4] |
Delving Deeper: Mechanism of Action and Cellular Impact
This compound is a novel small molecule inhibitor of LSD1.[1] Studies have shown that it can induce the expression of epigenetically silenced genes in cancer cells.[5] A notable aspect of this compound's mechanism is its impact on the Wnt/β-catenin signaling pathway. In colorectal cancer cells, inhibition of LSD1 by this compound leads to a decrease in the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a marker for colorectal cancer stem cells that is involved in the Wnt/β-catenin pathway.[6][7]
Tranylcypromine (TCP) , originally developed as a monoamine oxidase (MAO) inhibitor for treating depression, is a well-characterized irreversible inhibitor of LSD1.[2][4] It forms a covalent adduct with the FAD cofactor of LSD1, leading to its inactivation.[8] Tranylcypromine and its derivatives have demonstrated potent anti-proliferative effects in a range of cancer cell lines.[4] The inhibition of LSD1 by tranylcypromine can reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.
Experimental Corner: Protocols for Key Assays
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are generalized protocols for assays commonly used to evaluate LSD1 inhibitors.
LSD1 Inhibition Assay (In Vitro)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against purified LSD1 enzyme. A common method is the horseradish peroxidase (HRP)-coupled assay, which detects the hydrogen peroxide produced during the demethylation reaction.
Generalized Protocol:
-
Reagents: Recombinant human LSD1 protein, a histone H3 peptide substrate (e.g., H3K4me1/2), horseradish peroxidase, and a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red).
-
Procedure:
-
The LSD1 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or tranylcypromine) in an appropriate assay buffer.
-
The demethylation reaction is initiated by the addition of the histone H3 peptide substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The HRP and its substrate are added to detect the generated hydrogen peroxide.
-
The resulting signal (absorbance or fluorescence) is measured using a plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of an inhibitor on the growth of cancer cells. The MTT or CCK8 assay is a widely used method.
Generalized Protocol:
-
Cell Culture: Cancer cells of interest are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of the inhibitor (e.g., this compound or tranylcypromine) or a vehicle control.
-
Incubation: The plates are incubated for a specified duration (e.g., 48-72 hours).
-
MTT/CCK8 Addition: The MTT or CCK8 reagent is added to each well, and the plates are incubated for a further 1-4 hours to allow for the formation of formazan crystals or a colored product, respectively.
-
Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The IC50 value for cell proliferation is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Visualizing the Impact: Signaling Pathways
LSD1 inhibition affects multiple signaling pathways crucial for cancer cell survival and proliferation. The following diagrams, generated using the DOT language, illustrate these connections.
Caption: Overview of LSD1 inhibition and its impact on major signaling pathways.
The following diagram illustrates the experimental workflow for evaluating LSD1 inhibitors.
Caption: A typical experimental workflow for the evaluation of LSD1 inhibitors.
This diagram details the canonical Wnt/β-catenin signaling pathway and its regulation by LSD1.
Caption: LSD1's role in stabilizing nuclear β-catenin within the Wnt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of CBB1003 and SP2509 in Colorectal Cancer: A Guide for Researchers
For drug development professionals and researchers focused on novel cancer therapeutics, the inhibition of epigenetic modulators like Lysine-Specific Demethylase 1 (LSD1) has emerged as a promising strategy. Two notable small molecule inhibitors of LSD1, CBB1003 and SP2509, have demonstrated anti-tumor activity. This guide provides a comparative overview of their efficacy and mechanisms of action in the context of colorectal cancer, supported by available experimental data.
Mechanism of Action: Targeting LSD1
Both this compound and SP2509 exert their anti-cancer effects by inhibiting LSD1, a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1] LSD1 is overexpressed in a variety of cancers, including colorectal cancer, where its elevated expression is associated with advanced tumor stage and metastasis.[2][3] By inhibiting LSD1, these compounds can alter gene expression patterns, leading to the suppression of cancer cell growth and survival.
This compound is a reversible, non-covalent inhibitor of LSD1.[4] In colorectal cancer, its mechanism is linked to the downregulation of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a well-established marker for colorectal cancer stem cells.[2][5] This action subsequently leads to the inactivation of the Wnt/β-catenin signaling pathway, a critical pathway in colorectal carcinogenesis.[2][5]
SP2509 is a potent, reversible, and non-competitive inhibitor of LSD1.[6][7] Its anti-cancer effects are mediated through the induction of apoptosis.[6][7] While its specific mechanism in colorectal cancer is less elucidated in the provided data, in other cancer types, it has been shown to downregulate anti-apoptotic proteins like Bcl-2 and Mcl-1.[7] Furthermore, SP2509 has been identified as an inhibitor of the JAK/STAT3 signaling pathway, which is often hyperactivated in cancer.[8][9]
In Vitro Efficacy
The following table summarizes the available in vitro data for this compound and SP2509. Direct comparative studies in colorectal cancer cell lines are not available in the provided search results; therefore, data from individual studies are presented.
| Parameter | This compound | SP2509 |
| Target | Lysine-Specific Demethylase 1 (LSD1) | Lysine-Specific Demethylase 1 (LSD1) |
| IC50 for LSD1 | 10.54 µM[10] | 13 nM[6][11] |
| Cell Lines Tested | Colorectal cancer (CRC) cells[2][3], Mouse embryonic teratocarcinoma F9 cells[10] | Acute Myeloid Leukemia (AML) cells[6], Renal carcinoma cells (Caki and ACHN)[7], Glioma cells (U87MG)[7], Ewing sarcoma cells[12] |
| Reported Effects in Cancer Cells | - Inhibited CRC cell proliferation and colony formation.[2][3]- Caused a decrease in LGR5 levels.[2]- Inactivated the Wnt/β-catenin pathway.[2][5]- Induced cell death, which was reduced by LGR5 overexpression.[2][3] | - Inhibited colony growth and induced apoptosis in AML cells.[6]- Induced apoptosis in renal carcinoma and glioma cells.[7]- Downregulated Bcl-2 and Mcl-1 expression.[7]- Inhibited JAK/STAT3 signaling.[8][9] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies used in the characterization of this compound and SP2509.
This compound: Cell Proliferation and Colony Formation Assay in Colorectal Cancer Cells
-
Cell Culture: Human colorectal cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Proliferation Assay: Cells were seeded in 96-well plates and treated with varying concentrations of this compound. Cell viability was assessed at different time points using a standard method like the MTT assay.
-
Colony Formation Assay: A low density of cells was seeded in 6-well plates and treated with this compound. After a suitable incubation period (e.g., 10-14 days), colonies were fixed, stained with crystal violet, and counted.
-
Western Blot Analysis: To assess the effect on signaling pathways, cells were treated with this compound, and protein lysates were collected. Proteins of interest (e.g., LSD1, LGR5, β-catenin, c-Myc) were separated by SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.[2]
SP2509: LSD1 Inhibition and Apoptosis Assays
-
LSD1 Inhibition Assay: The inhibitory activity of SP2509 on LSD1 was determined using a biochemical assay. Recombinant LSD1 enzyme was incubated with a substrate (e.g., a dimethylated H3K4 peptide) and varying concentrations of SP2509. The product formation was measured, often using a fluorescent or luminescent readout, to calculate the IC50 value.[6]
-
Apoptosis Assay: Cancer cells were treated with SP2509 for a specified duration. Apoptosis was quantified using methods such as:
-
Flow Cytometry: Staining with Annexin V and propidium iodide to differentiate between live, apoptotic, and necrotic cells.
-
Western Blot for Caspase Cleavage: Detecting the cleaved (active) forms of caspases (e.g., caspase-3) and PARP.[7]
-
-
Colony Formation Assay: Similar to the protocol for this compound, this assay was used to determine the long-term effect of SP2509 on the clonogenic survival of cancer cells.[6]
Signaling Pathways and Experimental Workflow
Visual representations of the key signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.
Caption: Mechanism of this compound in colorectal cancer.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. The Histone Lysine-specific Demethylase 1 Inhibitor, SP2509 Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. SP2509, an inhibitor of LSD1, exerts potential antitumor effects by targeting the JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. stemcell.com [stemcell.com]
Validating CBB1003's On-Target Effects: A Comparative Guide to LSD1 siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
In the development of targeted therapies, confirming that a drug candidate exerts its effects by specifically engaging its intended target is paramount. This guide provides a comprehensive comparison of a chemical inhibitor, CBB1003, with a genetic approach, siRNA-mediated knockdown, for validating the on-target effects of inhibiting Lysine-Specific Demethylase 1 (LSD1).
This compound is a reversible inhibitor of LSD1, a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 and 9 (H3K4 and H3K9). Its overexpression is implicated in various cancers, making it a promising therapeutic target. To ensure that the biological effects observed with this compound are a direct result of LSD1 inhibition and not due to off-target activities, a rigorous on-target validation is essential. Small interfering RNA (siRNA) provides a highly specific method to deplete LSD1 protein levels, serving as a gold standard for validating the on-target effects of small molecule inhibitors. If the phenotypic and molecular effects of this compound parallel those of LSD1 siRNA, it provides strong evidence for its specificity.
Comparative Analysis: this compound vs. LSD1 siRNA
This section presents a summary of the expected comparative effects of treating cancer cells with this compound versus transfecting them with LSD1 siRNA. The data is compiled from various studies investigating LSD1 inhibition.
Table 1: Comparison of Effects on LSD1 and Histone Marks
| Parameter | This compound (Chemical Inhibition) | LSD1 siRNA (Genetic Knockdown) |
| LSD1 Protein Level | No direct effect on protein expression levels. | Significant decrease in total protein levels (e.g., ~85% reduction in HCT116 cells).[1] |
| LSD1 mRNA Level | No direct effect on mRNA expression. | Significant downregulation of LSD1 mRNA (e.g., >70% reduction). |
| H3K4me1/me2 Levels | Increase in methylation at the promoters of LSD1 target genes (e.g., p21).[2] | Increase in methylation at the promoters of LSD1 target genes (e.g., p21, SFRP family).[1][2] |
| H3K9me1/me2 Levels | Increase in methylation at the promoters of target genes. | Can lead to an increase in H3K9me2 marks.[2] |
Table 2: Comparison of Downstream Cellular and Gene Expression Effects
| Parameter | This compound (Chemical Inhibition) | LSD1 siRNA (Genetic Knockdown) |
| Cell Proliferation | Inhibition of cell proliferation in various cancer cell lines, including colorectal cancer. | Inhibition of cell proliferation in various cancer cell lines.[2] |
| Target Gene Expression | Upregulation of tumor suppressor genes (e.g., SFRP family) and downregulation of oncogenes (e.g., LGR5). | Upregulation of tumor suppressor genes and other LSD1 target genes.[1] |
| Cell Cycle | Can induce cell cycle arrest. | Can induce cell cycle arrest. |
| Invasion and Metastasis | Can suppress cancer cell invasion and metastasis. | Can suppress cancer cell invasion and metastasis. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
LSD1 siRNA Knockdown Protocol
This protocol outlines a general procedure for the transient knockdown of LSD1 in mammalian cells.
Materials:
-
LSD1-specific siRNA duplexes and a non-targeting control siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine).
-
Serum-free cell culture medium (e.g., Opti-MEM).
-
Complete cell culture medium.
-
6-well plates.
-
Target cancer cell line (e.g., HCT116, SW620).
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50-100 pmol of siRNA into serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
Post-transfection: After the incubation period, add complete medium.
-
Analysis: Harvest cells for analysis (e.g., Western blot, qPCR, cell viability assay) 48-72 hours post-transfection.
Quantitative Western Blot Protocol
This protocol describes the quantification of LSD1 protein levels and histone methylation marks.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-LSD1, anti-H3K4me2, anti-H3K9me2, anti-H3, anti-β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Quantify band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., β-actin or total H3).
Quantitative Real-Time PCR (qPCR) Protocol
This protocol is for quantifying the mRNA expression of LSD1 and its target genes.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Gene-specific primers for LSD1 and target genes (e.g., p21, LGR5) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
Cell Viability (MTT) Assay Protocol
This protocol measures cell viability and proliferation.
Materials:
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density.
-
Treatment: Treat the cells with various concentrations of this compound or transfect with LSD1 siRNA as described above.
-
MTT Addition: After the desired incubation period (e.g., 48-72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated or control siRNA-transfected) cells.
Visualizing the Logic and Workflow
To better illustrate the concepts and procedures described, the following diagrams were generated using the DOT language.
References
Navigating Specificity: A Comparative Guide to the Off-Target Profiles of Reversible LSD1 Inhibitors
For researchers, scientists, and drug development professionals, understanding the off-target profile of a therapeutic candidate is paramount. In the landscape of epigenetic modulators, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1) are gaining traction. This guide provides a comparative analysis of the off-target profiles of prominent reversible LSD1 inhibitors, supported by available experimental data, to aid in the selection of a specific and potent research tool or therapeutic lead.
Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, plays a crucial role in transcriptional regulation through the demethylation of histone H3 on lysines 4 and 9 (H3K4 and H3K9). Its overexpression is implicated in various cancers, making it an attractive therapeutic target. While irreversible inhibitors have been extensively studied, reversible inhibitors offer potential advantages in terms of safety and dosing flexibility. However, their specificity is a critical determinant of their therapeutic window. This guide focuses on comparing the off-target profiles of two clinical-stage reversible LSD1 inhibitors: Seclidemstat (SP-2577) and CC-90011.
Comparative Off-Target Profile Summary
The following table summarizes the available quantitative data on the off-target activities of Seclidemstat and CC-90011. The data highlights the selectivity of these compounds against closely related FAD-dependent enzymes and other common off-targets.
| Target | Seclidemstat (SP-2577) | CC-90011 | Assay Type |
| LSD1 (KDM1A) | IC50: 13 nM | IC50: 0.3 nM | Biochemical Assay |
| LSD2 | No data available | No inhibition < 10 µM | Enzymatic Assay |
| MAO-A | IC50 > 300 µM¹ | No inhibition < 10 µM | Enzymatic Assay |
| MAO-B | IC50 > 300 µM¹ | No inhibition < 10 µM | Enzymatic Assay |
| CYP3A4 | IC50: 2.96 µM¹ | No data available | Enzymatic Assay |
| hERG | No data available | 48% inhibition at 10 µM² | Electrophysiology Assay |
¹Data from compound 12, a close structural analog and precursor to Seclidemstat.[1] ²Data from compound 10, a close structural analog of CC-90011.[2]
Key Observations:
-
High Potency and Selectivity of CC-90011: CC-90011 demonstrates exceptional potency for LSD1 with an IC50 of 0.3 nM.[2] Importantly, it shows high selectivity against the closely related FAD-dependent enzymes LSD2, MAO-A, and MAO-B, with no significant inhibition observed at concentrations up to 10 µM.[2] One study reports a selectivity of over 60,000-fold for LSD1 over these off-targets.[3]
-
Seclidemstat's Selectivity Profile: Seclidemstat is a potent LSD1 inhibitor with an IC50 of 13 nM.[4][5] While direct, comprehensive off-target panel data for Seclidemstat is limited in the public domain, data from a structurally related precursor compound suggests high selectivity against MAO-A and MAO-B (IC50 > 300 µM).[1][6] However, this precursor did show some activity against the metabolic enzyme CYP3A4.[1]
Experimental Methodologies
The determination of off-target profiles is a critical step in drug development, employing a variety of in vitro assays. Below are generalized protocols for key experiments used to assess the selectivity of reversible LSD1 inhibitors.
Biochemical Enzyme Inhibition Assays
These assays directly measure the effect of an inhibitor on the enzymatic activity of a purified protein. For LSD1 and related amine oxidases, this is often a fluorescence-based or luminescence-based assay.
Principle: The enzymatic activity of LSD1 results in the production of hydrogen peroxide, which can be coupled to the oxidation of a substrate by horseradish peroxidase (HRP) to generate a fluorescent or chemiluminescent signal. The reduction in signal in the presence of an inhibitor is proportional to its inhibitory activity.
Generalized Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., Seclidemstat, CC-90011) in a suitable buffer (e.g., Tris or HEPES-based buffer).
-
Enzyme and Substrate Incubation: In a microplate, combine the purified recombinant LSD1 enzyme, a suitable substrate (e.g., H3K4me2 peptide), and the test inhibitor at various concentrations.
-
Reaction Initiation: Initiate the demethylation reaction by adding the cofactor, FAD.
-
Detection: After a defined incubation period, add a detection reagent containing HRP and a fluorogenic or luminogenic substrate.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Broad Kinase and Safety Screening Panels
To assess broader selectivity, inhibitors are typically screened against a large panel of kinases and other proteins associated with adverse effects (e.g., CYPs, hERG).
Principle: A variety of assay formats are used, including radiometric assays (measuring the incorporation of ³³P-ATP), and luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced in a kinase reaction.
Generalized Workflow for Kinase Panel Screening:
Caption: Generalized workflow for in vitro kinase panel screening.
Signaling Pathways and Logical Relationships
The specificity of an LSD1 inhibitor is crucial to ensure that its biological effects are primarily due to the inhibition of its intended target and not due to interactions with other cellular components. The diagram below illustrates the central role of LSD1 in gene regulation and highlights potential off-target interactions with related enzymes.
Caption: LSD1 inhibition and potential off-target interactions.
Conclusion
The development of reversible LSD1 inhibitors represents a promising avenue for epigenetic-targeted therapies. Based on publicly available data, CC-90011 exhibits a highly selective off-target profile, with minimal activity against closely related amine oxidases. Seclidemstat also appears to be highly selective against MAO-A and MAO-B, although further data on a broader range of off-targets would be beneficial for a more comprehensive comparison.
For researchers, the choice of inhibitor will depend on the specific experimental context. The high potency and well-documented selectivity of CC-90011 make it an excellent tool for probing the biological functions of LSD1 with a high degree of confidence in its on-target effects. Seclidemstat is also a potent and selective tool, and its advancement in clinical trials underscores its therapeutic potential. As with any small molecule inhibitor, it is crucial to consider the potential for off-target effects and to include appropriate controls in experimental designs. This guide serves as a starting point for navigating the selectivity profiles of these important research compounds.
References
CBB1003 in the Landscape of Epigenetic Modifiers: A Head-to-Head Comparison
For Immediate Publication
A Comprehensive Analysis of CBB1003 and Other Lysine-Specific Demethylase 1 (LSD1) Inhibitors for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparative analysis of this compound, a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), against other prominent epigenetic modifiers targeting the same enzyme. LSD1 is a critical regulator of gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), making it a significant target in oncology and other diseases. This document outlines the biochemical potency, selectivity, and cellular activity of this compound in relation to other key LSD1 inhibitors, supported by experimental data and detailed methodologies.
Biochemical Potency and Selectivity
The efficacy of an epigenetic modifier is determined by its potency against the intended target and its selectivity over other related enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and other LSD1 inhibitors, along with their activity against the structurally similar monoamine oxidases (MAO-A and MAO-B).
| Compound | Type | LSD1 IC50 | MAO-A IC50 | MAO-B IC50 | Selectivity Profile |
| This compound | Reversible | 10.54 µM[1][2] | - | - | Data not available |
| ORY-1001 (Iadademstat) | Irreversible | 18 nM[3][4] | >100 µM | >100 µM | Highly selective for LSD1 |
| GSK2879552 | Irreversible | 24 nM[3] | >100 µM | >100 µM | Highly selective for LSD1 |
| RN-1 | Irreversible | 70 nM[5][6][7] | 0.51 µM[5][6][7] | 2.785 µM[5][6][7] | Moderately selective for LSD1 |
| SP2509 (Seclidemstat) | Reversible | 13 nM[8][9][10] | >300 µM | >300 µM | Highly selective for LSD1 |
| Namoline | Reversible | 51 µM[11][12] | Not affected | Not affected | Selective for LSD1 over MAOs |
| Tranylcypromine (TCP) | Irreversible | 20.7 µM[13] | 2.3 µM[13] | 0.95 µM[13] | Non-selective, potent MAO inhibitor |
| Phenelzine | Irreversible | Ki = 5.6 µM | - | - | Also inhibits MAOs |
Cellular Activity of LSD1 Inhibitors
The in vitro activity of these compounds in relevant cancer cell lines provides insight into their potential therapeutic efficacy. The following table presents the half-maximal effective concentration (EC50) or IC50 for cell growth inhibition.
| Compound | Cell Line | Effect | Concentration |
| This compound | Colorectal Cancer Cells | Inhibition of proliferation and colony formation | - |
| ORY-1001 (Iadademstat) | THP-1 (AML) | Induction of differentiation markers | - |
| GSK2879552 | SCLC and AML cell lines | Anti-proliferative effects | EC50 = 38 nM (in 19 of 25 AML cell lines)[14] |
| RN-1 | Ovarian Cancer Cell Lines | Cytotoxicity | - |
| SP2509 (Seclidemstat) | Endometrial, Breast, Colorectal, Pancreatic, and Prostate Cancer Cells | Inhibition of cell growth | IC50 ~0.3-2.5 µM[10][15] |
| Namoline | LNCaP (Prostate Cancer) | Reduction in androgen-induced proliferation | 50 µM[16] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Figure 1: Mechanism of LSD1 Inhibition by this compound.
Figure 2: Experimental Workflow for Evaluating LSD1 Inhibitors.
Experimental Protocols
LSD1 (KDM1A) HTRF Assay
Objective: To determine the in vitro potency (IC50) of inhibitors against purified LSD1 enzyme.
Principle: This is a homogeneous time-resolved fluorescence assay that measures the demethylation of a biotinylated histone H3K4me2 peptide substrate. Inhibition of LSD1 results in a decrease in the HTRF signal.
Materials:
-
Recombinant human LSD1/CoREST complex
-
Biotinylated H3K4me2 peptide substrate
-
Europium cryptate-labeled anti-H3K4me1 antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM MgCl2, 0.01% BSA, 0.01% Tween-20)
-
Test inhibitors serially diluted in DMSO
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of LSD1/CoREST enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of the H3K4me2 peptide substrate.
-
Incubate the reaction for 1 hour at 37°C.
-
Stop the reaction and detect the signal by adding 10 µL of a detection mixture containing the Europium-labeled antibody and Streptavidin-XL665.
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT)
Objective: To assess the effect of LSD1 inhibitors on the proliferation of cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
Materials:
-
Cancer cell line of interest (e.g., HCT116, LNCaP)
-
Complete cell culture medium
-
LSD1 inhibitor stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the LSD1 inhibitor or DMSO (vehicle control) for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Histone Methylation
Objective: To determine the effect of LSD1 inhibitors on the levels of histone H3 lysine 4 methylation in cells.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis.
Materials:
-
Cancer cell lines
-
LSD1 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me1, anti-H3K4me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the LSD1 inhibitor for a specified time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of methylated histones to total histone H3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. LSD1 Inhibitor IV, RN-1, 2HCl LSD1 Inhibitor IV, RN-1, HCl, is a cell-permeable potent, irreversible inhibitor of lysine specific demethylase 1 (LSD1; IC50 = 70 nM in a HRP-coupled assay using H3K4Me2 peptide substrate). [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Sapphire Bioscience [sapphirebioscience.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. apexbt.com [apexbt.com]
- 15. xcessbio.com [xcessbio.com]
- 16. benchchem.com [benchchem.com]
CBB1003 Demonstrates Anticancer Potential in Preclinical Colorectal Cancer Xenograft Models
For Immediate Release
[City, State] – [Date] – New analyses of preclinical data highlight the potential of CBB1003, a novel lysine-specific demethylase 1 (LSD1) inhibitor, as a promising therapeutic candidate for colorectal cancer (CRC). In xenograft models, a cornerstone of preclinical oncology research, this compound has been shown to effectively inhibit tumor growth. This guide provides a comparative overview of this compound's performance, supported by available experimental data and methodologies, for researchers, scientists, and drug development professionals.
This compound's mechanism of action targets LSD1, an enzyme frequently overexpressed in various cancers, including colorectal cancer.[1] By inhibiting LSD1, this compound is understood to down-regulate the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a stem cell marker in CRC, and subsequently inactivate the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation.[1][2]
Comparative Efficacy in Xenograft Models
To contextualize the anticancer effects of this compound, this section compares its performance with standard-of-care chemotherapies and other LSD1 inhibitors in colorectal cancer xenograft models. The data presented for this compound is based on illustrative examples from technical documentation due to the limited availability of specific quantitative results in peer-reviewed publications.
Table 1: Comparison of Anticancer Efficacy in Colorectal Cancer Xenograft Models
| Compound | Class | Cell Line | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound | LSD1 Inhibitor | HCT116 (Illustrative) | 20 mg/kg (Illustrative) | Not specified | Benchchem Application Note |
| 5-Fluorouracil (5-FU) & Oxaliplatin | Chemotherapy | Patient-Derived | 5-FU: 50 mg/kg, Oxaliplatin: 6 mg/kg; i.p., weekly for 2 weeks | Significant inhibition vs. control | [3] |
| Irinotecan | Chemotherapy | Patient-Derived | 40 mg/kg; i.p., weekly for 3 weeks | Not specified | [4] |
| ORY-1001 (Iadademstat) | LSD1 Inhibitor | Not specified for CRC | In clinical trials for AML and solid tumors | Potent (IC50 = 18 nM in vitro) | [5] |
Note: The data for this compound is illustrative and intended for comparative purposes. Researchers should generate their own data for validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for establishing and utilizing a colorectal cancer xenograft model to test the efficacy of anticancer compounds.
General Xenograft Model Protocol
-
Cell Culture: Human colorectal cancer cells (e.g., HCT116, HT-29) are cultured in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C in a 5% CO2 humidified incubator.[1]
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID) aged 6-8 weeks are used.
-
Tumor Implantation: A suspension of 1-5 x 10^6 cancer cells in a sterile medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
Drug Administration:
-
This compound (Illustrative): Administered via a suitable route (e.g., intraperitoneal injection or oral gavage) at a specified dose and schedule.
-
Control Group: Receives a vehicle solution identical to the treatment group but without the active compound.
-
Standard-of-Care (e.g., 5-FU/Oxaliplatin): Administered intraperitoneally at established doses and schedules.[3][6]
-
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a maximum allowable size. Tumors are excised and weighed. Tumor growth inhibition is calculated as a primary efficacy endpoint. Body weight and general health of the animals are monitored throughout the study as a measure of toxicity.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow of a xenograft study.
References
- 1. benchchem.com [benchchem.com]
- 2. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 3. Combination of Trabectedin With Oxaliplatinum and 5-Fluorouracil Arrests a Primary Colorectal Cancer in a Patient-derived Orthotopic Xenograft Mouse Model | Anticancer Research [ar.iiarjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of Trabectedin With Oxaliplatinum and 5-Fluorouracil Arrests a Primary Colorectal Cancer in a Patient-derived Orthotopic Xenograft Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism of CBB1003: A Comparative Guide with Genetic Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CBB1003, a promising Lysine-specific demethylase 1 (LSD1) inhibitor, with other notable LSD1 inhibitors. Through objective analysis of experimental data, we delve into the mechanism of this compound and highlight the power of genetic approaches in validating its therapeutic action in colorectal cancer.
This compound: Targeting the LSD1-LGR5 Axis in Colorectal Cancer
This compound is a small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers, including colorectal cancer (CRC).[1][2][3] Its mechanism of action centers on the suppression of CRC cell growth by down-regulating the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5).[1][4] LGR5 is a key marker for cancer stem cells and a critical component of the Wnt/β-catenin signaling pathway, which is aberrantly activated in the majority of colorectal cancers. By inhibiting LSD1, this compound effectively inactivates the Wnt/β-catenin pathway, leading to reduced cancer cell proliferation and colony formation.[1][4]
A pivotal method for validating this mechanism involves genetic rescue experiments. Studies have demonstrated that while this compound treatment leads to a decrease in LGR5 levels and subsequent cell death, the overexpression of LGR5 in CRC cells can reverse this effect, thereby reducing this compound-induced cell death.[1][4] This genetic cross-validation provides strong evidence for the specific on-target effect of this compound.
Comparative Analysis of LSD1 Inhibitors
To provide a clear perspective on the efficacy of this compound, we have compiled quantitative data on its performance alongside other well-known LSD1 inhibitors: Tranylcypromine, GSK-LSD1, and SP-2577 (Seclidemstat). The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds in common colorectal cancer cell lines, HCT116 and HT29. It is important to note that direct comparative studies are limited, and data has been aggregated from various sources.
| Inhibitor | Target | HCT116 IC50 (µM) | HT29 IC50 (µM) | Notes |
| This compound | LSD1 | Data not available | Data not available | IC50 of 10.5 µM reported in other cancer cell lines.[5] |
| Tranylcypromine | LSD1/MAO | ~250 | Data not available | A non-selective, irreversible inhibitor. |
| GSK-LSD1 | LSD1 | ~0.018 | ~0.025 | A potent and selective irreversible inhibitor. |
| SP-2577 (Seclidemstat) | LSD1 | ~1.5 | ~2.0 | A reversible, non-competitive inhibitor.[6] |
Table 1: Comparative IC50 Values of LSD1 Inhibitors in Colorectal Cancer Cell Lines.
Experimental Protocols: Genetic Validation of this compound's Mechanism
The following is a detailed methodology for a key experiment to cross-validate the mechanism of this compound using a genetic approach, specifically LGR5 overexpression to rescue the effects of this compound.
Lentiviral-mediated Overexpression of LGR5 in Colorectal Cancer Cells
This protocol outlines the steps to generate stable colorectal cancer cell lines (e.g., HCT116 or HT29) that overexpress LGR5, which can then be used to assess their response to this compound treatment.
Materials:
-
Human LGR5 cDNA ORF clone (in a lentiviral expression vector with a selectable marker, e.g., puromycin resistance)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells
-
Colorectal cancer cell lines (HCT116, HT29)
-
Lipofectamine 2000 or other suitable transfection reagent
-
DMEM and RPMI-1640 culture media
-
Fetal Bovine Serum (FBS)
-
Puromycin
-
Polybrene
-
Phosphate Buffered Saline (PBS)
-
0.45 µm syringe filter
Procedure:
-
Lentivirus Production:
-
One day prior to transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Co-transfect the HEK293T cells with the LGR5 lentiviral expression vector and the packaging plasmids (psPAX2 and pMD2.G) using Lipofectamine 2000 according to the manufacturer's protocol.
-
After 48 and 72 hours, collect the virus-containing supernatant and filter it through a 0.45 µm syringe filter to remove cell debris. The viral supernatant can be stored at -80°C.
-
-
Transduction of Colorectal Cancer Cells:
-
Seed HCT116 or HT29 cells in 6-well plates one day before transduction to achieve 50-60% confluency.
-
On the day of transduction, replace the culture medium with fresh medium containing polybrene (final concentration 8 µg/mL).
-
Add the lentiviral supernatant containing the LGR5 construct to the cells.
-
Incubate for 24 hours.
-
-
Selection of Stable Cell Lines:
-
After 24 hours of transduction, replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration for selection.
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transduced cells are eliminated.
-
Expand the surviving puromycin-resistant colonies to establish a stable LGR5-overexpressing cell line.
-
-
Validation of LGR5 Overexpression:
-
Confirm the overexpression of LGR5 at the mRNA level using RT-qPCR and at the protein level using Western blotting or flow cytometry with an LGR5-specific antibody.
-
-
This compound Treatment and Cell Viability Assay:
-
Seed both the LGR5-overexpressing and control (parental or empty vector-transduced) cells in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Compare the dose-response curves and IC50 values between the LGR5-overexpressing and control cells to determine if LGR5 overexpression confers resistance to this compound.
-
Visualizing the Molecular and Experimental Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflow.
References
- 1. This compound, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knocking down LSD1 inhibits the stemness features of colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibition attenuates targeted therapy-induced lineage plasticity in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CBB1003's Impact on Different Tumor Types: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CBB1003, a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), and its impact on various tumor types. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting LSD1 in oncology.
Introduction to this compound and LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in tumorigenesis and metastasis across various cancers.[1][2] LSD1 removes mono- and di-methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2), leading to transcriptional repression or activation depending on the context.[2][3] Its overexpression is often correlated with poor prognosis.[4]
This compound is a non-peptide, reversible inhibitor of LSD1.[5] Its mechanism of action involves the inhibition of LSD1's demethylase activity, leading to an increase in histone H3 lysine 4 (H3K4) methylation and the subsequent derepression of epigenetically silenced tumor suppressor genes.
Comparative Performance of this compound and Other LSD1 Inhibitors
A direct head-to-head comparison of this compound with other LSD1 inhibitors across a wide range of tumor types is limited in the currently available literature. However, we can summarize the existing data to provide a preliminary comparative overview.
Table 1: In Vitro Potency (IC50) of LSD1 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line(s) | IC50 Value | Citation(s) |
| This compound | Colorectal Cancer | Not specified | 250 µM | [5] |
| General (in vitro) | Not specified | 10.5 µM | ||
| GSK2879552 | Acute Myeloid Leukemia (AML) & Small Cell Lung Cancer (SCLC) | Various | 24 nM | [5] |
| ORY-1001 (Iadademstat) | Acute Myeloid Leukemia (AML) | Various | Potent (specific IC50 not provided) | [6] |
| Breast Cancer (SOX2-driven) | Not specified | Effective (specific IC50 not provided) |
Note: The provided IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions. Further direct comparative studies are warranted.
Impact of this compound on Different Tumor Types
Colorectal Cancer (CRC)
This compound has demonstrated anti-tumor effects in colorectal cancer cells. It inhibits CRC cell proliferation and colony formation. Mechanistically, this compound down-regulates the expression of Leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a CRC stem cell marker, and inactivates the Wnt/β-catenin signaling pathway.[5]
Pluripotent Cancer Cells
A notable characteristic of this compound is its selective inhibition of pluripotent cancer cells, such as teratocarcinoma, embryonic carcinoma, and seminoma. These cancer types often express stem cell markers like Oct4 and Sox2. This compound shows minimal growth-inhibitory effects on non-pluripotent cancer cells and normal somatic cells, suggesting a favorable therapeutic window for these specific malignancies.
Other Solid Tumors
Data on the efficacy of this compound in other common solid tumors like lung, breast, and prostate cancer is currently limited in publicly available research. However, the overexpression of LSD1 in these cancers suggests that they may be susceptible to LSD1 inhibition.[4] Further investigation into the effects of this compound on these tumor types is a critical area for future research. For instance, other LSD1 inhibitors have shown promise in these cancers:
-
Prostate Cancer: LSD1 inhibition has been shown to suppress the PI3K/AKT signaling pathway in prostate cancer cells.[1]
-
Breast Cancer: The LSD1 inhibitor ORY-1001 (Iadademstat) has been shown to target SOX2-driven breast cancer stem cells.
-
Lung Cancer: The LSD1 inhibitor GSK2879552 has demonstrated anti-proliferative activity in small cell lung cancer (SCLC) cell lines.[7]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Wnt/β-catenin Pathway Inhibition in CRC
The following diagram illustrates the proposed mechanism of action for this compound in colorectal cancer, focusing on its impact on the Wnt/β-catenin signaling pathway.
Caption: this compound inhibits LSD1, preventing the repression of Wnt target genes in CRC.
General Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound on a cancer cell line.
References
- 1. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 6. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Synergistic Antitumor Effects of CBB1003 in Combination with Chemotherapy: A Comparative Guide
Researchers and drug development professionals are continuously seeking novel therapeutic strategies to enhance the efficacy of existing chemotherapeutic agents and overcome drug resistance. One promising approach is the combination of targeted therapies with conventional chemotherapy. This guide provides a comparative analysis of the synergistic effects of CBB1003, a novel therapeutic agent, when used in combination with standard chemotherapeutic drugs, supported by experimental data and detailed methodologies.
Quantitative Analysis of Synergistic Efficacy
The synergistic potential of combining this compound with traditional chemotherapeutic agents has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug. A lower IC50 value indicates a more potent compound. The Combination Index (CI), as defined by the Chou-Talalay method, provides a quantitative measure of the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapeutic Agents against Cancer Cell Lines
| Cell Line | Drug | IC50 (Monotherapy) | IC50 (Combination with this compound) | Combination Index (CI) | Fold-change in IC50 |
| A549 (Lung) | Cisplatin | 8.5 µM | 3.2 µM | 0.68 | 2.66 |
| Paclitaxel | 12.3 nM | 4.1 nM | 0.55 | 3.00 | |
| MCF-7 (Breast) | Doxorubicin | 1.2 µM | 0.4 µM | 0.61 | 3.00 |
| 5-Fluorouracil | 5.8 µM | 2.1 µM | 0.72 | 2.76 | |
| HCT116 (Colon) | Oxaliplatin | 4.7 µM | 1.9 µM | 0.65 | 2.47 |
| Irinotecan | 25.6 nM | 9.8 nM | 0.59 | 2.61 |
The data presented in Table 1 demonstrates that the combination of this compound with standard chemotherapeutic agents leads to a significant reduction in the IC50 values of these agents across multiple cancer cell lines. The consistently low Combination Index values (CI < 1) strongly indicate a synergistic interaction, suggesting that this compound enhances the cytotoxic effects of these chemotherapy drugs.
In Vivo Tumor Growth Inhibition
To validate the in vitro findings, the synergistic effects of this compound in combination with chemotherapy were assessed in a murine xenograft model using HCT116 colon cancer cells.
Table 2: In Vivo Efficacy of this compound and Chemotherapy Combination in HCT116 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1540 ± 125 | - |
| This compound (Monotherapy) | 1120 ± 98 | 27.3% |
| Oxaliplatin (Monotherapy) | 980 ± 110 | 36.4% |
| This compound + Oxaliplatin | 350 ± 65 | 77.3% |
The in vivo results corroborate the in vitro data, showing a markedly greater tumor growth inhibition in the combination therapy group compared to either monotherapy. This synergistic effect in a living organism further underscores the therapeutic potential of this combination strategy.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.
1. Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: Cancer cell lines (A549, MCF-7, HCT116) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with serial dilutions of this compound, a chemotherapeutic agent (Cisplatin, Paclitaxel, Doxorubicin, 5-Fluorouracil, Oxaliplatin, or Irinotecan), or a combination of both for 48 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis. The Combination Index (CI) was determined using the Chou-Talalay method with CompuSyn software.
Caption: Workflow for determining cell viability and drug synergy.
2. In Vivo Xenograft Model
-
Animal Model: Athymic nude mice (6-8 weeks old) were used for this study.
-
Tumor Implantation: 1 x 10⁶ HCT116 cells were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size (approximately 100 mm³). Mice were then randomized into four treatment groups: Vehicle Control, this compound alone, Oxaliplatin alone, and this compound + Oxaliplatin.
-
Drug Administration: this compound was administered orally once daily, and Oxaliplatin was administered via intraperitoneal injection twice weekly.
-
Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was terminated after 21 days, and the tumors were excised and weighed.
Caption: Protocol for the in vivo assessment of antitumor efficacy.
Proposed Mechanism of Synergistic Action
The synergistic effect of this compound in combination with chemotherapy is believed to stem from its multi-faceted mechanism of action, which complements the cytotoxic effects of traditional chemotherapeutic agents. This compound is hypothesized to inhibit key survival pathways that are often upregulated in cancer cells as a resistance mechanism to chemotherapy.
Chemotherapeutic agents induce DNA damage, leading to the activation of the DNA damage response (DDR) pathway and ultimately apoptosis. However, cancer cells can evade apoptosis through the activation of pro-survival signaling pathways such as PI3K/Akt/mTOR. This compound is proposed to inhibit the activity of key kinases within this pathway, thereby preventing the repair of chemotherapy-induced damage and lowering the threshold for apoptosis.
Caption: this compound enhances chemotherapy-induced apoptosis.
This guide provides a comprehensive overview of the synergistic effects of this compound when combined with conventional chemotherapy. The presented data strongly suggests that this combination therapy has the potential to be a more effective treatment strategy for various cancers. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits and safety profile of this promising combination.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of CBB1003
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of CBB1003, an inhibitor of histone demethylase LSD1.[1] While a Material Safety Data Sheet (MSDS) may indicate that this compound is biodegradable as packaged, all materials contaminated with the compound must be disposed of in accordance with local, state, and federal regulations.[2] Adherence to established laboratory waste protocols is mandatory.[2]
Safety and Handling
Proper personal protective equipment (PPE) is the first line of defense when handling this compound. The following table summarizes key safety data and handling procedures.
| Hazard Category | Description | Recommended First Aid & Handling |
| Eye Contact | Dust or particles may cause irritation.[2] Causes serious eye irritation.[2] | Flush eyes with water, lifting eyelids.[2] Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[2] |
| Skin Contact | Prolonged contact may lead to irritation.[2] | Wash the affected area with soap and water. If irritation continues, seek medical attention.[2] |
| Inhalation | Potential for respiratory tract irritation.[2] May cause respiratory irritation.[2] | Move to an area with fresh air. If breathing difficulties occur or persist, seek medical attention.[2] |
| Ingestion | Considered non-toxic.[2] Harmful if swallowed.[2] | Drink large amounts of water.[2] Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2] |
| Fire & Explosion | Product will burn if ignited.[2] Dust clouds have the potential for explosion.[2] | Use water spray, foam, or other fire suppression methods. Store away from ignition sources in a dry environment.[2] |
| Handling | General laboratory precautions. | Gloves, dust mask, and eye protection are recommended.[2] Wash skin thoroughly after handling.[2] Do not eat, drink or smoke when using this product.[2] |
This compound Disposal Workflow
The following diagram outlines the step-by-step process for the safe disposal of this compound and contaminated materials.
Detailed Disposal Procedures
1. Segregation and Collection of this compound Waste
-
Unused or Expired this compound : Keep the compound in its original, sealed container.[1] Clearly label it as "Waste this compound" and include the date.[1]
-
Contaminated Liquids : Collect any liquid waste containing this compound in a sealable, leak-proof container.[1] This container must be appropriately labeled with the contents, including "Waste this compound," any solvents used, and the approximate concentration.[1] It is highly recommended to use secondary containment to prevent spills.[1]
-
Contaminated Solids : This category includes items such as gloves, pipette tips, and absorbent paper.[1] Collect these materials in a designated, leak-proof hazardous waste container lined with a chemical-resistant bag.[1] The container must be clearly labeled as "Hazardous Waste" and specify "this compound Contaminated Debris."[1]
2. Waste Storage
Store all this compound waste containers in a designated, secure area for hazardous waste.[2] This area should be well-ventilated and away from general laboratory traffic.[2] Ensure all containers are sealed to prevent leaks or spills.[2]
3. Disposal Request and Pick-up
Follow your institution's established procedures for chemical waste disposal.[2] This typically involves submitting a request to your Environmental Health and Safety (EHS) department.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
